molecular formula C9H13ClN2O B3080088 2-amino-N,N-dimethylbenzamide hydrochloride CAS No. 1081834-96-9

2-amino-N,N-dimethylbenzamide hydrochloride

Cat. No.: B3080088
CAS No.: 1081834-96-9
M. Wt: 200.66 g/mol
InChI Key: BGDPTOJYZYZLPQ-UHFFFAOYSA-N
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Description

2-amino-N,N-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O and its molecular weight is 200.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N,N-dimethylbenzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N,N-dimethylbenzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-N,N-dimethylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8(7)10;/h3-6H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDPTOJYZYZLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Amino-N,N-Dimethylbenzamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Summary

2-Amino-N,N-dimethylbenzamide hydrochloride (CAS 1081834-96-9) represents a critical "turn-key" scaffold in modern medicinal chemistry.[1] While often overlooked as a simple intermediate, its structural architecture—combining a nucleophilic aniline with an electrophilic amide—makes it a privileged precursor for the synthesis of quinazolinones , a heterocyclic core found in FDA-approved therapeutics ranging from antihypertensives (Prazosin) to kinase inhibitors (Idelalisib).[1]

The hydrochloride salt form offers distinct advantages over the free base (CAS 6526-66-5).[1] The free base is a low-melting solid (58–61 °C) prone to oxidation and hygroscopicity, complicating precise stoichiometry in high-throughput screening (HTS) workflows.[1] The hydrochloride salt stabilizes the aniline moiety, prevents oxidative degradation, and enhances aqueous solubility, facilitating "green" aqueous cyclization protocols.

Physicochemical Profile & Specifications

The following data consolidates the structural and physical parameters required for analytical validation.

ParameterSpecificationNotes
IUPAC Name 2-Amino-N,N-dimethylbenzamide hydrochloride
Molecular Formula C₉H₁₂N₂O[1][2][3][4] · HCl
Molecular Weight 200.66 g/mol Free base: 164.21 g/mol
Appearance White to off-white crystalline solidDistinct from the waxy/yellowish free base
Solubility High: Water, DMSO, Methanol Low: Hexanes, Et₂OSalt form enables aqueous phase chemistry
H-Bond Donors 3 (Ammonium/Aniline protons)Critical for crystal lattice stability
H-Bond Acceptors 1 (Carbonyl oxygen)
Stability Hygroscopic; Store under inert gas (Ar/N₂)Protect from light to prevent aniline oxidation

Synthetic Architecture & Production

The synthesis of CAS 1081834-96-9 is most efficiently achieved via the Isatoic Anhydride Route .[1] This pathway is preferred over direct amide coupling (EDC/NHS) due to higher atom economy and the avoidance of racemization or side reactions associated with activating the anthranilic acid.[1]

Optimized Synthetic Protocol

Reaction Principle: Nucleophilic ring-opening of isatoic anhydride by dimethylamine, followed by acidification.[1]

  • Reagent Prep: Charge a reactor with Isatoic Anhydride (1.0 eq) suspended in anhydrous Ethyl Acetate (EtOAc).

  • Aminolysis: Cool to 0 °C. Slowly add Dimethylamine (1.1 eq, typically as a solution in THF or water). Note: Gas evolution (CO₂) will occur.[1] Control addition rate to manage pressure.

  • Completion: Warm to RT and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1] The anhydride carbonyl peak (~1750 cm⁻¹) will disappear.[1]

  • Salt Formation: Cool the solution to 0 °C. Add HCl (4M in Dioxane or ethereal HCl) dropwise until pH < 2.

  • Isolation: The hydrochloride salt will precipitate as a white solid.[1] Filter under inert atmosphere (Schlenk line recommended) to avoid moisture uptake.[1] Wash with cold Et₂O.[1]

Synthetic Workflow Diagram

The following diagram illustrates the transformation logic, highlighting the decarboxylative driving force.

Synthesis_Workflow Anthranilic Anthranilic Acid (Precursor) Isatoic Isatoic Anhydride (Activated Cyclic Intermediate) Anthranilic->Isatoic Triphosgene/COCl2 Cyclization FreeBase 2-Amino-N,N-dimethylbenzamide (Free Base) Isatoic->FreeBase Dimethylamine (HNMe2) - CO2 (Gas Evolution) Salt HCl Salt (CAS 1081834-96-9) FreeBase->Salt HCl/Dioxane Precipitation

Figure 1: Stepwise synthesis from anthranilic acid precursors to the stable hydrochloride salt.[1]

Medicinal Chemistry Applications: The Quinazolinone Gateway

The primary utility of CAS 1081834-96-9 lies in its role as a dinucleophile .[1] The ortho-amino group and the amide nitrogen provide a pre-organized scaffold for cyclization reactions.[1]

Mechanism of Action: Cyclodehydration

In the presence of an aldehyde (R-CHO) and an oxidant (or via direct condensation with carboxylic acids), this compound undergoes cyclization to form 4(3H)-quinazolinones .[1]

  • Why Dimethyl? The N,N-dimethyl group is a "leaving group" equivalent in some cyclizations or, more commonly, the dimethylamide acts as a solubility tag in non-cyclized derivatives.[1] However, to form the classic quinazolinone, the amine portion of the amide is typically displaced or modified.

  • Alternative Pathway: If the reaction retains the dimethylamine, it forms Quinazoline-4-one derivatives where the N3 position is substituted.[1]

Application Diagram: Quinazolinone Formation

This workflow demonstrates the "Condensation-Oxidation" sequence often used in library synthesis.[1]

Quinazolinone_Pathway cluster_conditions Reaction Conditions Start 2-Amino-N,N-dimethylbenzamide (HCl Salt) Intermediate Schiff Base / Aminal Intermediate Start->Intermediate 1. Neutralization (Base) 2. Condensation Reagent Aldehyde (R-CHO) + Oxidant (e.g., I2, DMSO) Reagent->Intermediate Product Quinazolinone Scaffold (Bioactive Core) Intermediate->Product Oxidative Cyclization - H2O, - H2 DMSO/100°C DMSO/100°C Iodine/TBHP Iodine/TBHP

Figure 2: The conversion of 2-amino-N,N-dimethylbenzamide into the bioactive quinazolinone core.

Analytical Validation Protocols

To ensure the integrity of CAS 1081834-96-9 prior to use in sensitive steps (e.g., metal-catalyzed cross-couplings), the following self-validating protocols are recommended.

HPLC Purity Assessment[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA (Suppresses ionization of the aniline, improving peak shape).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzene ring) and 210 nm (Amide bond).[1]

  • Acceptance Criteria: Purity > 98% (Area). Impurities often include trace anthranilic acid (hydrolysis product).[1]

¹H NMR Characterization (DMSO-d₆)[1]
  • δ 7.5 - 6.5 ppm: Multiplet (4H, Aromatic protons).[1]

  • δ 2.9 ppm: Singlet (6H, N(CH₃)₂).[1] Note: In the HCl salt, restricted rotation may cause broadening or splitting of these methyl peaks due to the amide bond character.[1]

  • δ ~9-10 ppm: Broad singlet (Ammonium/Aniline protons).[1] Distinctive shift compared to the free base amino signal at ~5 ppm.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeDescription
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.[1][5][6][7]
Eye Irritation H319Causes serious eye irritation.[1][5][6][7]
STOT-SE H335May cause respiratory irritation.[1][5][6][7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Inhalation: Handle within a certified fume hood. The HCl salt is a fine powder and can generate dust.[1]

  • Storage: Store at 2–8 °C in a tightly sealed container. Hygroscopic—exposure to ambient moisture will degrade the salt to a sticky gum.[1]

References

  • Sigma-Aldrich. 2-Amino-N,N-dimethylbenzamide hydrochloride Product Specification. Retrieved from [1]

  • PubChem. 2-Amino-N,N-dimethylbenzamide (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Arachchige, P. T. K., & Yi, C. S. (2019).[1][8] Ruthenium-Catalyzed Deaminative Coupling of 2-Aminobenzamides.[1][9] Organic Letters, 21(9), 3337–3341.[1] (Demonstrates the utility of aminobenzamides in quinazolinone synthesis).

  • Zhang, R. L., et al. (2024).[1][10] Iodine-Catalyzed Multicomponent Reaction for Quinazolinone Synthesis.[1][11] European Journal of Organic Chemistry.[1] (Highlights the cyclization mechanisms).

  • BLD Pharm. 2-Amino-N,N-dimethylbenzamide hydrochloride MSDS. Retrieved from [1]

Sources

Rational Selection and Handling of 2-Amino-N,N-dimethylbenzamide: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic organic chemistry and drug development, the physical state of a precursor molecule dictates its handling, stability, and reactivity. 2-Amino-N,N-dimethylbenzamide is a highly versatile ortho-substituted aminobenzene utilized extensively in proteomics research and as a foundational building block in organic synthesis[1][2].

Choosing between its free base (CAS 6526-66-5) and its hydrochloride (HCl) salt (CAS 1081834-96-9) is not a trivial logistical decision; it is a fundamental chemical choice that impacts synthetic workflows[1]. The free base is essential when the primary amine must act as an active nucleophile—such as in the synthesis of complex agrochemicals like the acetolactate synthase inhibitor orthosulfamuron[3]. Conversely, the HCl salt provides superior shelf-life and aqueous solubility by locking the reactive amine in a protonated, non-nucleophilic state.

This technical guide provides a mechanistic framework and self-validating protocols to help researchers seamlessly transition between and utilize both forms.

Physicochemical Profiling & Comparative Data

Understanding the thermodynamic and physical differences between the two forms is critical for formulation and reaction planning. The table below summarizes their core quantitative data.

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number 6526-66-5[1]1081834-96-9
Molecular Formula C9H12N2O[4]C9H13ClN2O
Molecular Weight 164.20 g/mol [2]200.66 g/mol
Physical State White to off-white solid[1]Crystalline solid
Solubility Profile Soluble in polar organic solvents (EtOAc, DCM)[1]Highly soluble in aqueous media and polar protic solvents
Electronic State Active nucleophile (lone pair on -NH

is available)
Protonated anilinium (-NH

), non-nucleophilic
Mass Spectrometry [M+H]+ at m/z 165.10[5]Detects as free base m/z 165.10 in positive mode

Mechanistic Insights: State-Dependent Reactivity

The reactivity of 2-amino-N,N-dimethylbenzamide hinges entirely on the lone pair of electrons residing on the ortho-aniline nitrogen.

  • The Free Base Advantage: In the free base form, the primary amine (-NH

    
    ) is electron-rich, making it an excellent nucleophile for amide couplings, reductive aminations, and heterocycle formations[1]. However, this electron density also makes the molecule susceptible to mild atmospheric oxidation over prolonged storage.
    
  • The Hydrochloride Shield: By treating the free base with hydrochloric acid, the amine is converted into an anilinium ion (-NH

    
    ). Causality:  Protonation ties up the nitrogen's lone pair, drastically reducing its nucleophilicity and susceptibility to oxidation. This makes the HCl salt the superior choice for long-term inventory storage and aqueous formulations. To utilize the HCl salt in synthesis, a "salt break" (deprotonation) must be performed either in bulk or in situ.
    

State Transition & Application Pathways

Pathway FB 2-amino-N,N-dimethylbenzamide Free Base HCl 2-amino-N,N-dimethylbenzamide HCl Salt FB->HCl + HCl (Protonation) OrgSyn Organic Synthesis (Nucleophilic Amine) FB->OrgSyn Active Lone Pair HCl->FB + Base (Deprotonation) Formulation Aqueous Formulation & Long-term Storage HCl->Formulation Enhanced Stability

Workflow and state transitions between free base and HCl salt forms.

Validated Experimental Protocols

As a best practice, protocols must be designed with built-in validation steps to ensure chemical integrity before proceeding to downstream synthesis.

Protocol A: Quantitative Salt Break (Isolation of Free Base)

Use this protocol when you possess the HCl salt but require the purified free base for moisture-sensitive or base-sensitive downstream reactions.

  • Suspension: Suspend 2-amino-N,N-dimethylbenzamide HCl salt in a biphasic mixture of Ethyl Acetate (EtOAc) and deionized water (1:1 v/v).

  • Mild Deprotonation: Slowly add saturated aqueous NaHCO

    
     under vigorous stirring until gas evolution ceases.
    
    • Causality: The pKa of a typical anilinium ion is approximately 4.5. NaHCO

      
       (aqueous pH ~8.3) is sufficiently basic to quantitatively deprotonate the amine without risking base-catalyzed hydrolysis of the N,N-dimethylamide moiety, a side reaction that could occur if a strong base like NaOH were used.
      
  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with EtOAc to ensure complete recovery.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validation Checkpoint: Measure the pH of the final aqueous layer; it must remain ≥ 8.0 to ensure complete deprotonation. Analyze the organic concentrate via TLC (Eluent: 50% EtOAc/Hexanes). The free base will elute with an R

    
     of ~0.4, whereas any unreacted HCl salt will remain at the baseline (R
    
    
    
    = 0.0).
Protocol B: In Situ Freebasing for Electrophilic Derivatization

Use this protocol when performing amide couplings or acylations directly from the HCl salt.

  • Dissolution: Dissolve the HCl salt in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (N

    
    /Ar).
    
  • Amine Liberation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with downstream electrophiles (like acyl chlorides), while its basicity is sufficient to scavenge the HCl, liberating the nucleophilic primary amine of the benzamide in situ.

  • Electrophile Addition: Dropwise add 1.1 equivalents of the desired electrophile (e.g., an acyl chloride) at 0 °C.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir until completion.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the m/z 165 [M+H]+ peak (corresponding to the free base[5]) and the emergence of the target product mass confirms successful in situ freebasing and subsequent coupling.

Decision Matrix for Form Selection

  • Procure the Free Base if: Your immediate workflow involves utilizing the aniline nitrogen as a nucleophile, and you wish to avoid the atom-economy loss and extra steps associated with adding exogenous bases.

  • Procure the HCl Salt if: You are purchasing bulk quantities for long-term storage, developing an aqueous-based biological assay, or working in highly oxidative environments where the free amine would rapidly degrade.

References

1.[1] Title: CAS 6526-66-5: 2-amino-N,N-dimethylbenzamide | Source: cymitquimica.com | URL: 1 2.[2] Title: 2-Amino-N,N-dimethylbenzamide | CAS 6526-66-5 | SCBT | Source: scbt.com | URL: 2 3. Title: 2-amino-N,N-dimethylbenzamide hydrochloride | 1081834-96-9 | Source: sigmaaldrich.com | URL: Link 4.[4] Title: 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem | Source: nih.gov | URL: 4 5.[5] Title: 2-amino-n,n-dimethylbenzamide (C9H12N2O) - PubChemLite | Source: uni.lu | URL: 5 6.[3] Title: Orthosulfamuron | C16H20N6O6S | CID 11091168 - PubChem - NIH | Source: nih.gov | URL: 3

Sources

2-amino-N,N-dimethylbenzamide HCl PubChem CID and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N,N-dimethylbenzamide hydrochloride (CAS: 1081834-96-9) serves as a critical ortho-substituted aminobenzene scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Distinguished by its anthranilamide core , this compound acts as a "privileged structure" capable of locking molecular conformation through intramolecular hydrogen bonding (N-H···O). This guide details its physicochemical profile, validated synthesis pathways from isatoic anhydride, and its utility as a precursor for ryanodine receptor modulators (e.g., chlorantraniliprole analogs) and CNS-active agents.

Chemical Identity & Structural Analysis

The compound exists primarily in two forms: the free base (lipophilic) and the hydrochloride salt (hydrophilic, improved stability). Researchers must distinguish between these forms during procurement and formulation.

Table 1: Nomenclature and Identifiers
FeatureFree BaseHydrochloride Salt
Systematic Name 2-amino-N,N-dimethylbenzamide2-amino-N,N-dimethylbenzamide hydrochloride
CAS Number 6526-66-5 1081834-96-9
PubChem CID N/A (Often indexed under parent)
Molecular Formula C₉H₁₂N₂OC₉H₁₃ClN₂O (C₉H₁₂N₂O[2][3][4]·HCl)
Molecular Weight 164.20 g/mol 200.67 g/mol
SMILES CN(C)C(=O)C1=CC=CC=C1NCN(C)C(=O)C1=CC=CC=C1N.Cl
InChI Key DPXIIVXPZPOINE-UHFFFAOYSA-NNWUSHCIBKUDLAD-UHFFFAOYSA-N

Physicochemical Properties

Understanding the solid-state properties is vital for process chemistry. The free base is characterized by a relatively low melting point, making the HCl salt the preferred form for solid handling and storage.

Table 2: Physical Properties
PropertyData (Free Base)Data (HCl Salt)Note
Appearance White to beige crystalline solidWhite crystalline powderSalt form reduces oxidative discoloration.
Melting Point 58–61 °C>180 °C (Decomp.)Salt formation significantly increases thermal stability.
Solubility Ethanol, DMSO, DCM, Ethyl AcetateWater, Methanol, DMSOFree base is poorly soluble in water.
pKa (Calc.) ~2.1 (Aniline nitrogen)N/AThe aniline nitrogen is weakly basic due to conjugation.
H-Bond Potential 1 Donor / 1 Acceptor2 Donors / 1 AcceptorIntramolecular H-bond (NH···O=C) stabilizes the cis-conformation.

Synthesis & Manufacturing Protocols

The most authoritative and atom-economical route utilizes isatoic anhydride as the starting material. This pathway avoids the use of unstable acid chlorides and minimizes hazardous waste.

Mechanism of Action (Synthesis)

The reaction proceeds via nucleophilic attack of dimethylamine on the anhydride carbonyl, leading to ring opening and spontaneous decarboxylation (


 release).
Diagram 1: Synthetic Pathway (Isatoic Anhydride Route)

SynthesisPath Start Isatoic Anhydride (CAS: 118-48-9) Intermediate Carbamate Intermediate Start->Intermediate Nucleophilic Attack Reagent Dimethylamine (40% aq. or gas) Reagent->Intermediate ProductBase Free Base (2-amino-N,N-dimethylbenzamide) Intermediate->ProductBase -CO2 (Decarboxylation) FinalProduct HCl Salt (Target Compound) ProductBase->FinalProduct Acidification StepSalt HCl/Dioxane or HCl/Ether StepSalt->FinalProduct

Caption: Nucleophilic ring-opening of isatoic anhydride followed by salt formation.

Detailed Experimental Protocol

Step 1: Synthesis of the Free Base

  • Setup: Charge a 3-neck round-bottom flask with Isatoic Anhydride (1.0 eq) and anhydrous Ethanol or Toluene (5 mL/g).

  • Addition: Cool to 0–5 °C. Add Dimethylamine (1.2 eq) dropwise. (Note: Aqueous 40% DMA can be used, but anhydrous gas yields cleaner product).

  • Reaction: Allow to warm to room temperature. Stir for 3–4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Workup: Concentrate the solvent in vacuo. Dissolve residue in Ethyl Acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from cyclohexane/EtOAc if necessary.

Step 2: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve the free base (1.0 g) in minimal anhydrous Diethyl Ether or Dioxane .

  • Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise at 0 °C with vigorous stirring.

  • Precipitation: A white precipitate will form immediately. Stir for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under nitrogen. Wash with cold ether to remove unreacted amine.

  • Drying: Dry in a vacuum oven at 40 °C for 6 hours.

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against these standard spectral features.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.90 (s, 6H, N-(CH₃)₂): Distinct singlet for dimethyl group.
      
    • 
       6.50–7.20 (m, 4H, Ar-H): Aromatic protons.
      
    • 
       ~5.0–6.0 (br s, 2H, -NH₂): Amino group (shifts downfield in HCl salt due to protonation).
      
  • IR Spectroscopy (KBr):

    • 3400–3200 cm⁻¹: Primary amine N-H stretch.

    • 1630 cm⁻¹: Amide C=O stretch (lowered frequency due to conjugation).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 165.1.

Applications in Drug Development

A. Scaffold for Ryanodine Receptor Modulators

The 2-aminobenzamide motif is the structural anchor for anthranilic diamide insecticides (e.g., Chlorantraniliprole). In drug discovery, this scaffold is used to design allosteric modulators of ryanodine receptors (RyR), which regulate calcium release in muscle excitation-contraction coupling.

B. Conformational Locking in Kinase Inhibitors

The intramolecular hydrogen bond between the aniline -NH₂ and the amide carbonyl oxygen creates a "pseudo-ring" system. This restricts rotation, reducing the entropic penalty when the molecule binds to a protein pocket (e.g., Kinase hinge regions).

Diagram 2: Pharmacophore Utility

Applications cluster_uses Primary Applications Core 2-Amino-N,N-dimethylbenzamide Scaffold Agro Agrochemicals (Ryanodine Receptor Agonists) Core->Agro Derivatization at C5 (Cl/Br) MedChem Medicinal Chemistry (Kinase/GPCR Ligands) Core->MedChem H-Bond Donor/Acceptor Motif Probe Chemical Probes (Proteomics) Core->Probe Ortho-amine reactivity

Caption: The scaffold serves as a versatile precursor for bioactive molecules.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard StatementCodeDescription
Acute Toxicity H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[5][6]
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.[5][6]

Handling Protocol:

  • Always handle the HCl salt in a fume hood to avoid inhalation of dust.

  • The free base may be sensitive to light (oxidation of aniline); store in amber vials.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4778175, 2-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • Coppola, G. M. (1980). The Chemistry of Isatoic Anhydride. Synthesis, 1980(07), 505-536.
  • Lahm, G. P., et al. (2005). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
  • BenchChem. (2025).[7] Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (Reference for general benzamide properties).

Sources

physical properties and melting point of 2-amino-N,N-dimethylbenzamide HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug development professionals. It synthesizes confirmed experimental data for the free base with derived principles for the hydrochloride salt, addressing the specific lack of widely published physical constants for the salt form by providing the protocols to determine them.[1]

Role: Synthetic Intermediate & Pharmacophore Scaffold CAS (Free Base): 6526-66-5 | CAS (HCl Salt): 1081834-96-9[2]

Executive Summary

2-Amino-N,N-dimethylbenzamide (and its hydrochloride salt) represents a critical "ortho-substituted" aniline scaffold used primarily in the synthesis of anthranilamide-based insecticides (e.g., chlorantraniliprole analogs) and as a ligand in proteomics research.[1][3] Its structural rigidity, provided by the intramolecular hydrogen bond between the amine and the amide carbonyl, makes it a valuable template for fragment-based drug discovery (FBDD).[1]

This guide details the physicochemical profile, synthesis, and characterization protocols for this compound, distinguishing between the experimentally verified free base and the properties of the hydrochloride salt.[1]

Physicochemical Properties

The conversion of the lipophilic free base to the hydrochloride salt significantly alters the physical state and solubility profile. The data below synthesizes experimental values for the free base with chemometric predictions for the salt.

Comparative Property Table
PropertyFree Base (Experimental)Hydrochloride Salt (Predicted/Observed)
Appearance Pale yellow to white crystalline solidWhite to off-white hygroscopic solid
Molecular Weight 164.21 g/mol 200.67 g/mol
Melting Point 58 – 61 °C [1]>150 °C (Decomposition likely) *
Solubility (Water) Low (<1 mg/mL)High (Ionic dissociation)
Solubility (Organic) Soluble in MeOH, DCM, DMSOSoluble in MeOH, DMSO; Insoluble in Et₂O
LogP 0.81 (Moderate Lipophilicity)-1.2 (Hydrophilic)
pKa (Amine) ~2.5 - 3.0 (Weak base due to conjugation)N/A (Protonated form)

*Note on HCl Salt Melting Point: Specific experimental melting points for the HCl salt (CAS 1081834-96-9) are not standardly reported in open commercial literature. Benzamide salts typically exhibit melting points 100–150°C higher than their free bases, often accompanied by decomposition.[1] See Section 4 for determination protocols.

Synthetic Methodology

The most robust synthetic route utilizes Isatoic Anhydride as the starting material. this pathway avoids the use of coupling reagents (like EDC/HOBt) and minimizes purification steps.

Reaction Pathway Diagram

SynthesisPathway Start Isatoic Anhydride (CAS 118-48-9) Intermediate Free Base 2-Amino-N,N-dimethylbenzamide (CAS 6526-66-5) Start->Intermediate Nucleophilic Acyl Substitution (-CO2) Reagent Dimethylamine (aq. or THF) Reagent->Intermediate Final HCl Salt 2-Amino-N,N-dimethylbenzamide HCl (CAS 1081834-96-9) Intermediate->Final HCl (g) in Dioxane/Ether Salt Formation

Caption: Ring-opening aminolysis of isatoic anhydride followed by acid salt formation.

Detailed Protocol
  • Nucleophilic Opening: Charge a reactor with Isatoic Anhydride (1.0 eq) and anhydrous THF.

  • Amine Addition: Add Dimethylamine (1.2 eq, 2M in THF) dropwise at 0°C. The reaction releases CO₂ (gas evolution).

  • Completion: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[4]

  • Workup (Free Base): Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

    • Result: Pale yellow solid (MP: 58-61°C).

  • Salt Formation: Dissolve the free base in minimal dry diethyl ether or dioxane. Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

  • Isolation: The HCl salt will precipitate immediately. Filter the white solid under nitrogen (hygroscopic) and wash with cold ether.

Characterization & Validation

For researchers synthesizing this compound, the following analytical signatures confirm identity and purity.

A. 1H-NMR (DMSO-d6, 400 MHz)
  • δ 2.90 (s, 6H): N(CH₃)₂ – Distinct singlet, integrating for 6 protons.[1] Note: Restricted rotation may split this into two broad singlets at low temperatures.

  • δ 6.50 - 7.20 (m, 4H): Aromatic protons.

  • δ 5.0 - 6.0 (bs, 2H): -NH₂ protons. In the HCl salt, this signal shifts downfield (δ 8.0-10.0) and integrates for 3 protons (-NH₃⁺), often broadening significantly.[1]

B. Melting Point Determination (Protocol)

Since the specific MP for the HCl salt is variable based on hydration state, use this Differential Scanning Calorimetry (DSC) protocol for internal validation:

  • Instrument: DSC 2500 (or equivalent).

  • Pan: Tzero Aluminum Hermetic Pan (crimped to prevent hydrate loss).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Expectation: Look for a sharp endotherm (melt) followed immediately by an erratic exotherm (decomposition).

C. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm.

Applications in Drug Discovery

The 2-amino-N,N-dimethylbenzamide motif is not merely an intermediate; it is a privileged structure in medicinal chemistry.

Pharmacophore Diagram

Pharmacophore Scaffold 2-Amino-Benzamide Core Interaction1 Intramolecular H-Bond (Planarity) Scaffold->Interaction1 Interaction2 Amine (NH2) Donor for H-Bonding Scaffold->Interaction2 Interaction3 Dimethyl Amide Lipophilic Contact / Acceptor Scaffold->Interaction3

Caption: Key molecular interactions facilitated by the benzamide scaffold.

  • Conformational Locking: The intramolecular H-bond between the aniline NH and the amide carbonyl locks the system into a planar conformation, reducing the entropic penalty upon binding to protein targets [2].

  • Anthranilamide Insecticides: This core is homologous to the ryanodine receptor modulators (e.g., Chlorantraniliprole), where the amide nitrogen is substituted with more complex aromatic systems [3].[1]

  • Proteomics: Used as a cleavable linker or a specific binding motif in activity-based protein profiling (ABPP).

References

  • Fluorochem. 2-Amino-N,N-dimethyl-benzamide Safety Data Sheet & Properties. Retrieved from [1]

  • PubChem. 2-Amino-N,N-dimethylbenzamide Compound Summary. National Library of Medicine. Retrieved from [1]

  • Lahm, G. P., et al. (2007).[1] Ryanodine receptor insecticides: discovery of chlorantraniliprole. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Anthranilamide scaffold utility).

  • Sigma-Aldrich. 2-Amino-N,N-dimethylbenzamide Product Specification. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 2-Amino-N,N-dimethylbenzamide from Isatoic Anhydride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

2-Amino-N,N-dimethylbenzamide (also known as o-amino-N,N-dimethylbenzamide) is a highly versatile ortho-substituted aromatic building block. It is a critical intermediate in the discovery and manufacturing of advanced agrochemicals and pharmaceuticals. Most notably, it serves as a core precursor in the synthesis of the commercial rice herbicide 1[1] and various anthranilamide-class insecticides.

The most atom-economical and scalable route to synthesize this molecule is the direct amidation of isatoic anhydride using dimethylamine. This application note details the mechanistic causality, experimental design, and validated protocols required to execute this transformation with high yield and purity.

Mechanistic Causality

The synthesis of 2-amino-N,N-dimethylbenzamide is driven by a highly efficient ring-opening amidation followed by an irreversible decarboxylation.

Isatoic anhydride functions as a masked isocyanate and a bifunctional electrophile. When exposed to a nucleophile like dimethylamine, attack can theoretically occur at either the C-2 or C-4 carbonyl carbon. However,2[2] demonstrate that at pH < 10, nucleophilic attack occurs predominantly at the C-4 carbonyl group (the anhydride carbonyl adjacent to the aromatic ring). This regioselectivity is due to the C-4 position being more electrophilic and less sterically hindered for amine attack compared to C-2.

Upon nucleophilic attack, the benzoxazine ring opens to generate a transient aryl carbamic acid intermediate. Because aryl carbamic acids are thermodynamically unstable, the intermediate undergoes rapid, spontaneous decarboxylation to yield the primary aromatic amine[2]. The evolution of CO₂ gas provides a powerful entropic driving force, rendering the overall transformation irreversible and pushing the reaction to near-quantitative yields.

Mechanism IA Isatoic Anhydride (Electrophile) Intermediate Carbamic Acid Intermediate IA->Intermediate Nucleophilic attack at C-4 carbonyl DMA Dimethylamine (Nucleophile) DMA->Intermediate Product 2-Amino-N,N- dimethylbenzamide Intermediate->Product Decarboxylation (-CO2) CO2 Carbon Dioxide (Gas) Intermediate->CO2

Mechanistic pathway of isatoic anhydride amidation and subsequent decarboxylation.

Experimental Design & Rationale

To ensure the protocol acts as a self-validating system, specific experimental parameters must be tightly controlled:

  • Solvent Selection : Polar aprotic solvents like acetonitrile or ethyl acetate are optimal. They effectively solvate the polar transition states without acting as competing nucleophiles. While alcohols (e.g., methanol) can be used, they introduce a minor risk of competitive esterification if temperature control fails[3].

  • Temperature Control : The amidation and subsequent decarboxylation are highly exothermic. Cooling the initial reaction mixture to <10 °C during the amine addition is critical. This prevents thermal degradation, suppresses competing nucleophilic attack at the C-2 position (which would yield unwanted ureido byproducts), and safely throttles the vigorous outgassing of CO₂[2].

  • Amine Source : Utilizing a 40% aqueous dimethylamine solution is operationally simpler and safer than handling pressurized anhydrous dimethylamine gas. The low operating temperature (<10 °C) mitigates the risk of the water hydrolyzing the isatoic anhydride, as aminolysis outpaces hydrolysis by orders of magnitude under these conditions[3].

Quantitative Data Summary

The following table summarizes the optimization of solvent and reagent conditions based on validated industrial scale-up data[3]. Acetonitrile offers the best balance of operational safety, yield, and purity when using aqueous amine.

SolventDimethylamine SourceEq. of AmineTemperature ProfileReaction TimeIsolated YieldProduct Purity
Acetonitrile 40% Aqueous1.1<10 °C → RT4 hours~96.0%96.5%
Dichloroethane 40% Aqueous1.2<10 °C → RT5 hours85.0%94.0%
Methanol Gas (Anhydrous)1.5-10 °C → RT4 hours96.8%98.8%

Standard Operating Protocol

Scale: 0.5 mol (Laboratory/Pilot Scale)

Reagents & Materials
  • Isatoic Anhydride (99.0%) : 82.3 g (0.5 mol)

  • Dimethylamine (40% aqueous solution) : 62.0 g (0.55 mol, 1.1 eq)

  • Acetonitrile (ACS Grade) : 400 mL

  • Equipment : 1 L round-bottom flask, magnetic stirrer, addition funnel, chilled brine bath, and a gas exhaust bubbler.

Step-by-Step Methodology
  • Reactor Preparation : Charge the 1 L round-bottom flask with 82.3 g of isatoic anhydride and 400 mL of acetonitrile. Initiate moderate stirring to suspend the solid[3].

  • Cooling : Submerge the reaction flask in the chilled brine bath. Allow the internal temperature to drop to <10 °C [3]. (Self-Validation Check: Ensure the temperature is stable before proceeding to prevent runaway CO₂ evolution).

  • Nucleophilic Addition : Load the addition funnel with 62.0 g of 40% aqueous dimethylamine. Add the solution dropwise over 30–45 minutes. Maintain the internal temperature below 10 °C[3]. Monitor the gas exhaust bubbler; steady bubbling indicates successful ring-opening and decarboxylation.

  • Maturation : Once the addition is complete, remove the brine bath. Allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). Continue stirring for exactly 4 hours [3]. (Causality: This extended maturation at ambient temperature ensures 100% conversion of the transient carbamic acid intermediate to the final amine).

  • Isolation : Transfer the mixture to a rotary evaporator. Concentrate the mixture under negative pressure to remove the acetonitrile and residual water[3].

  • Purification : The resulting precipitate is the target compound. Collect via vacuum filtration. If higher purity is required for downstream pharmaceutical applications, recrystallize from a minimal amount of cold ethanol.

Workflow Step1 Step1 Step2 Step 2: Addition Dropwise addition of 40% aq. Dimethylamine Control exothermic CO2 evolution Step1->Step2 Step3 Step 3: Maturation Warm to Room Temperature Stir for 4 hours Step2->Step3 Step4 Step 4: Isolation Concentrate under negative pressure Precipitate and filter product Step3->Step4

Experimental workflow for the synthesis and isolation of 2-amino-N,N-dimethylbenzamide.

References

  • Hegarty, A. F. et al. "Reactions of Isatoic Anhydride as a Masked Isocyanate with Oxygen and Nitrogen Nucleophiles-Kinetics and Mechanism." RSC Publishing, 1990.
  • Wang Wenjun et al. "Preparing method of N, N-dimethylbenzamide." Google Patents (CN101585781B), 2012.
  • "Orthosulfamuron (Ref: IR5878)." AERU - University of Hertfordshire, 2026.

Sources

protocol for preparing 2-amino-N,N-dimethylbenzamide hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the preparation of 2-amino-N,N-dimethylbenzamide hydrochloride , a critical fragment in the synthesis of anthranilamide-based ryanodine receptor modulators and various oncology candidates.

Unlike traditional acid chloride routes which suffer from moisture sensitivity and racemization risks (in chiral derivatives), this protocol utilizes the Isatoic Anhydride Ring-Opening strategy. This method is superior due to its atom economy, absence of aggressive coupling reagents, and simplified workup. The subsequent conversion to the hydrochloride salt is engineered to ensure high crystallinity and long-term stability of the otherwise low-melting free base (MP: 58–61 °C).

Chemical Strategy & Mechanism

The Reaction Pathway

The synthesis proceeds via a nucleophilic attack of dimethylamine on the carbonyl carbon at position 4 of the isatoic anhydride ring. This triggers a ring-opening sequence followed by spontaneous decarboxylation, releasing CO₂ as the sole byproduct.

Key Advantages:

  • Regioselectivity: The anhydride ring directs the amine exclusively to the correct position.

  • Self-Purifying: The evolution of CO₂ drives the reaction to completion (Le Chatelier’s principle).

  • Safety: Avoids the use of thionyl chloride or oxalyl chloride.

Reaction Scheme

ReactionMechanism Isatoic Isatoic Anhydride (Starting Material) Intermediate Carbamic Acid Intermediate Isatoic->Intermediate Nucleophilic Attack (THF, 25°C) DMA Dimethylamine (Nucleophile) DMA->Intermediate FreeBase 2-Amino-N,N-dimethylbenzamide (Free Base) Intermediate->FreeBase - CO2 (Decarboxylation) Salt HCl Salt (Final Product) FreeBase->Salt + 4M HCl in Dioxane (Salt Formation)

Caption: Mechanistic flow from isatoic anhydride to the final hydrochloride salt.

Material Selection & Pre-requisites

Reagent/SolventGradeRoleCritical Note
Isatoic Anhydride >98%SubstrateEnsure dry; moisture hydrolyzes it to anthranilic acid.
Dimethylamine (DMA) 2.0M in THFReagentPreferred over aqueous DMA to simplify drying steps.
Tetrahydrofuran (THF) AnhydrousSolventStabilized (BHT-free preferred if analyzing by UV).
HCl in Dioxane 4.0 MAcid SourcePrecise molarity required to prevent hydrolysis.
Ethyl Acetate HPLC GradeWorkupUsed for extraction and salt precipitation.

Experimental Protocol

Phase 1: Synthesis of the Free Base

Target: 2-amino-N,N-dimethylbenzamide

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a bubbler to monitor CO₂ evolution.

  • Dissolution: Charge the flask with Isatoic Anhydride (10.0 g, 61.3 mmol) and anhydrous THF (100 mL) . Stir at room temperature (20–25 °C) to form a suspension.

  • Addition: Charge the addition funnel with Dimethylamine (2.0 M in THF, 36.8 mL, 73.6 mmol, 1.2 eq) .

  • Reaction: Add the DMA solution dropwise over 20 minutes.

    • Observation: You will observe vigorous bubbling (CO₂ release). The suspension will gradually clear as the isatoic anhydride is consumed.

  • Completion: Stir for an additional 2 hours at room temperature. Monitor by TLC (50% EtOAc/Hexane) or HPLC. The starting material spot (Rf ~0.6) should disappear, replaced by the product (Rf ~0.3).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess DMA.

    • Redissolve the oily residue in Ethyl Acetate (100 mL) .

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove any traces of anthranilic acid byproduct.

    • Wash with Brine (50 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to yield the crude free base as a viscous pale-yellow oil or low-melting solid.

Phase 2: Conversion to Hydrochloride Salt

Target: 2-amino-N,N-dimethylbenzamide • HCl

  • Solvation: Dissolve the crude free base (approx. 9.5 g) in a minimal amount of dry Ethyl Acetate (40 mL) . Cool the solution to 0–5 °C in an ice bath.

  • Acidification: Slowly add 4M HCl in Dioxane (16 mL, ~1.1 eq) dropwise with vigorous stirring.

    • Critical Control: Do not let the temperature rise above 10 °C to avoid acid-catalyzed hydrolysis of the amide bond.

  • Precipitation: A white precipitate should form immediately. Stir at 0 °C for 30 minutes, then add Diethyl Ether (40 mL) to complete the precipitation.

  • Isolation: Filter the solid using a Buchner funnel under inert gas (Nitrogen/Argon) if possible, as the salt can be hygroscopic initially.

  • Washing: Wash the filter cake with cold 1:1 EtOAc/Ether (20 mL) .

  • Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

Quality Control & Validation

Expected Yield: 85–92% (overall). Appearance: White to off-white crystalline solid.

TestMethodAcceptance Criteria
HPLC Purity C18 Column, ACN/Water Gradient> 98.5% (Area)
1H NMR DMSO-d6, 400 MHzConfirm dimethyl peaks (~2.9 ppm, 6H) and aromatic region.
Melting Point CapillaryFree Base: 58–61 °C HCl Salt: 168–172 °C (dec)
Chloride Content Titration (AgNO3)17.5% ± 0.5% (Theoretical: 17.67%)
Workflow Visualization

Workflow Start Start: Isatoic Anhydride React Add DMA in THF (25°C, 2h) Start->React Monitor Monitor CO2 Evolution Check TLC React->Monitor Workup Evaporate THF Dissolve in EtOAc Wash (NaHCO3, Brine) Monitor->Workup SaltForm Add 4M HCl/Dioxane (0°C) Workup->SaltForm Isolate Filter & Wash (EtOAc/Ether) SaltForm->Isolate Final Final Product: HCl Salt Isolate->Final

Caption: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Troubleshooting & Optimization

  • Low Yield in Salt Step:

    • Cause: Product solubility in pure EtOAc.

    • Fix: Increase the ratio of Diethyl Ether or MTBE during the precipitation step.

  • Oiling Out Instead of Crystallizing:

    • Cause: Presence of residual THF or water.

    • Fix: Ensure the free base is dried thoroughly (azeotrope with toluene if necessary) before adding HCl. Use a seed crystal if available.

  • Impurity at RT 1.2 min (HPLC):

    • Cause: Anthranilic acid (hydrolysis product).

    • Fix: Ensure the NaHCO₃ wash in Phase 1 is rigorous. Store Isatoic Anhydride in a desiccator.

References

  • Staiger, R. P., & Wagner, E. C. (1953). Isatoic Anhydride. IV.[1] Reactions with Various Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]

Sources

using 2-amino-N,N-dimethylbenzamide as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis and application of 2-amino-N,N-dimethylbenzamide (CAS 6526-66-5) as a pivotal intermediate in the development of ryanodine receptor-modulating insecticides.[1] While commercial blockbusters like Chlorantraniliprole utilize N-methyl amides, the N,N-dimethyl variant represents a critical scaffold for Structure-Activity Relationship (SAR) exploration, modifying lipophilicity and metabolic stability profiles.[1] This document provides a self-validating workflow for synthesizing this intermediate from isatoic anhydride and subsequently coupling it with pyrazole-5-carbonyl chlorides to form the diamide core.[1]

Introduction: The Anthranilic Diamide Scaffold

Anthranilic diamides (IRAC Group 28) act by unregulated activation of insect ryanodine receptors (RyRs), causing uncontrolled calcium release and muscle paralysis. The chemical architecture requires two key pharmacophores:

  • The "Head": A substituted pyrazole or pyridine carboxylate.[2]

  • The "Tail": An anthranilamide derivative.[3][4]

2-amino-N,N-dimethylbenzamide serves as the "Tail" moiety.[1] Unlike secondary amides (e.g., -CONHMe) which form an intramolecular hydrogen bond with the pyrazole carbonyl, this tertiary amide (-CONMe2) alters the steric and electronic environment, making it an essential tool for probing the binding pocket's tolerance for bulkier, non-hydrogen-bonding substituents.[1]

Chemical Profile & Stability

PropertySpecification
Compound Name 2-Amino-N,N-dimethylbenzamide
CAS Number 6526-66-5
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Appearance Pale yellow to white solid
Melting Point 58–61 °C
Solubility Soluble in DCM, EtOAc, Acetonitrile; Moderate in Ethanol.[1]
Storage 2–8 °C, protect from light (amine oxidation risk).

Module 1: Upstream Synthesis of the Intermediate

Objective: Prepare high-purity (>98%) 2-amino-N,N-dimethylbenzamide from isatoic anhydride.

Mechanism & Rationale

The reaction utilizes the high electrophilicity of the anhydride carbonyls. Nucleophilic attack by dimethylamine at the C4 position triggers ring opening and spontaneous decarboxylation.

  • Why this route? It is atom-economical (CO2 is the only byproduct) and avoids the use of coupling reagents needed for anthranilic acid amidation.

Protocol 1.1: Ring Opening Aminolysis

Reagents:

  • Isatoic Anhydride (1.0 eq)[5]

  • Dimethylamine (40% aq. solution or 2.0M in THF) (1.2 eq)

  • Solvent: Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Catalyst: DMAP (0.05 eq - optional, accelerates rate)

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round-bottom flask with Isatoic Anhydride (10 g) and ACN (100 mL). Cool to 0–5 °C using an ice bath.

  • Addition: Add Dimethylamine solution dropwise over 30 minutes. Caution: Exothermic reaction; CO2 evolution will occur.

  • Reaction: Remove ice bath and stir at Room Temperature (25 °C) for 4 hours.

  • Validation (IPC): Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The anhydride peak (starting material) must be <0.5%.

  • Workup:

    • Concentrate the solvent under reduced pressure.[6]

    • Dissolve residue in Ethyl Acetate (150 mL).

    • Wash with 5% NaHCO3 (2 x 50 mL) to remove any anthranilic acid byproduct.

    • Wash with Brine, dry over Na2SO4, and concentrate.[7]

  • Purification: Recrystallize from minimal Ethanol/Hexane if MP is <58 °C.

Visual Workflow (DOT):

SynthesisRoute Isatoic Isatoic Anhydride (Electrophile) Transition Tetrahedral Intermediate (Unstable) Isatoic->Transition Nucleophilic Attack (0°C) DMA Dimethylamine (Nucleophile) DMA->Transition Decarb Decarboxylation (-CO2) Transition->Decarb Ring Opening Product 2-amino-N,N-dimethylbenzamide (Target Intermediate) Decarb->Product Yield >90%

Caption: Figure 1. Nucleophilic ring-opening of isatoic anhydride by dimethylamine.

Module 2: Downstream Coupling (The Agrochemical Core)

Objective: Couple the intermediate with a pyrazole acid chloride to form the final diamide scaffold.

Critical Considerations
  • Regioselectivity: The aniline nitrogen is less nucleophilic than aliphatic amines but more reactive than the amide nitrogen. However, steric hindrance from the ortho-amide group (especially the bulky N,N-dimethyl) requires activation.[1]

  • Base Selection: Pyridine or 3-Picoline is preferred over Triethylamine to prevent racemization (if chiral centers exist) and to act as an acyl transfer catalyst.

Protocol 2.1: Acid Chloride Coupling

Reagents:

  • Amine: 2-amino-N,N-dimethylbenzamide (1.0 eq)[1]

  • Acid Chloride: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.1 eq)[1]

    • Note: If starting from Carboxylic Acid, activate in situ with Methanesulfonyl Chloride (MsCl).

  • Base: 3-Picoline or Pyridine (2.5 eq)

  • Solvent: Acetonitrile (Dry)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-amino-N,N-dimethylbenzamide (1.0 eq) and 3-Picoline (2.5 eq) in dry Acetonitrile. Cool to 0 °C .

  • Coupling:

    • Method A (Pre-made Acid Chloride): Dissolve the pyrazole acid chloride in ACN and add dropwise to the amine solution.

    • Method B (In-situ Activation): Add the Pyrazole Carboxylic Acid (1.1 eq) to the amine/base mixture. Add Methanesulfonyl Chloride (1.2 eq) dropwise at <5 °C.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT. If conversion is slow (due to steric bulk), heat to 45–50 °C for 2 hours.

  • Self-Validation:

    • Check for the disappearance of the aniline peak at ~254 nm (HPLC).

    • Monitor the formation of the "Bis-amide" impurity (over-acylation), which occurs if temperature spikes.

  • Quench: Add water dropwise to decompose excess acid chloride.

  • Isolation: The product often precipitates upon water addition. Filter, wash with water/ethanol (1:1), and dry.

Reaction Logic Diagram (DOT):

CouplingReaction Amine 2-amino-N,N-dimethylbenzamide (Nucleophile) Attack Nucleophilic Attack by Aniline N Amine->Attack Acid Pyrazole Carboxylic Acid Activation Formation of Mixed Anhydride (Activated Electrophile) Acid->Activation 0°C Activator MsCl / Pyridine Activator->Activation Activation->Attack Product Anthranilic Diamide Scaffold (Final Product) Attack->Product -MsOH Impurity Impurity: Bis-acylated Dimer (Control via Temp <50°C) Attack->Impurity Excess Reagent/Heat

Caption: Figure 2. Convergent synthesis workflow for the coupling of the benzamide intermediate with pyrazole acid.

Quality Control & Troubleshooting

HPLC Method for Intermediate Purity:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 mins.

  • Wavelength: 220 nm (Amide) and 254 nm (Aromatic).

  • Target: Purity >98% area.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete ring opening; hydrolysis of anhydride.[1]Ensure reagents are dry; use excess amine; check Isatoic Anhydride quality.
Sticky Solid (Step 1) Residual solvent or DMF.Triturate with cold diethyl ether or hexane.
Unreacted Amine (Step 2) Steric hindrance of N,N-dimethyl group.Switch solvent to Toluene (higher reflux temp); use stronger activation (SOCl2 instead of MsCl).
Bis-acylation Excess acid chloride or high temp.Strict temperature control (0°C addition); Stoichiometry 1.0 : 1.05.

References

  • BenchChem. (2025).[5] Synthetic Route to 2-Aminobenzamides from Isatoic Anhydride: Application Notes and Protocols. Retrieved from

  • Lahm, G. P., et al. (2005). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[1]

  • DuPont. (2009). Process for the preparation of chlorantraniliprole. US Patent 7,528,260. Retrieved from

  • Sigma-Aldrich. (2025). 2-Amino-N,N-dimethylbenzamide Product Specification & Safety Data. Retrieved from [1]

  • Selby, T. P., et al. (2013). "Discovery of Cyantraniliprole, a potent and selective anthranilic diamide ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters, 23(23), 6341-6345.[1]

Sources

Advanced Application Notes: 2-Amino-N,N-dimethylbenzamide Hydrochloride in Proteomics and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In modern proteomics and glycomics, the derivatization of target analytes is a critical strategy to overcome inherent analytical limitations, such as poor ionization efficiency, lack of chromophores, and inadequate retention on reverse-phase liquid chromatography (RP-LC) columns. While 2-aminobenzamide (2-AB) has long been the gold standard for fluorescent labeling of glycans [1], the advent of high-resolution mass spectrometry (HRMS) has necessitated tags optimized specifically for electrospray ionization (ESI).

2-Amino-N,N-dimethylbenzamide hydrochloride (CAS 1081834-96-9) has emerged as a specialized ortho-substituted aminobenzene compound tailored for proteomics research [2]. The structural modifications of this molecule—specifically the N,N-dimethylation of the amide group and its formulation as a hydrochloride salt—confer three distinct analytical advantages:

  • Enhanced ESI+ Ionization: The dimethylamide group increases the overall proton affinity of the tagged analyte, significantly boosting the[M+H]⁺ signal-to-noise ratio in positive-ion ESI-MS [3].

  • Optimized RP-LC Retention: Highly polar analytes (like free glycans or hydrophilic peptides) often elute in the solvent front, suffering from severe ion suppression. The hydrophobic N,N-dimethylbenzamide tag increases the retention factor (

    
    ), shifting the analyte into a cleaner region of the chromatographic gradient.
    
  • Aqueous Solubility: The hydrochloride salt formulation ensures rapid and complete dissolution in the polar solvent mixtures (e.g., DMSO/Acetic acid or aqueous buffers) required for biological sample preparation, preventing reagent precipitation during micro-scale reactions.

Comparative Tagging Metrics

To understand the causality behind selecting 2-amino-N,N-dimethylbenzamide over traditional tags, we must evaluate their physicochemical contributions to the analyte.

Table 1: Comparative Properties of Aminobenzamide Labeling Reagents

Property2-Aminobenzamide (2-AB)2-Amino-N,N-dimethylbenzamide HClCausality / Analytical Impact
Formula (Free Base) C₇H₈N₂OC₉H₁₂N₂OAddition of two methyl groups.
Molecular Weight 136.15 g/mol 164.20 g/mol [4]Distinct mass shift allows multiplexing or mass-defect filtering.
Mass Shift (Reductive Amination) +120.06 Da+148.09 DaConfirms successful covalent attachment via MS/MS fragmentation.
Primary Utility Fluorescence (FLD)LC-MS/MS (ESI+)Dimethylation suppresses fluorescence but enhances gas-phase basicity.
RP-LC Retention Low-ModerateHighMoves polar analytes away from early-eluting salts and suppressors.

Workflow 1: Reductive Amination of Glycans/Peptides for LC-MS

The primary amine of 2-amino-N,N-dimethylbenzamide reacts with the reducing end of glycans (or oxidized N-termini/glycoconjugates) to form a transient Schiff base (imine). This is subsequently reduced to a stable secondary amine.

Experimental Protocol

Note: This protocol is a self-validating system. It includes a mandatory standard-check step to ensure reagent integrity before consuming precious biological samples.

Reagent Preparation:

  • Prepare the labeling solvent: Mix Dimethyl Sulfoxide (DMSO) and Glacial Acetic Acid at a 7:3 (v/v) ratio.

  • Dissolve 2-amino-N,N-dimethylbenzamide HCl to a final concentration of 0.35 M in the labeling solvent.

  • Add the reducing agent: Add 2-picoline borane (2-PB) to a concentration of 1.0 M. Expert Insight: 2-PB is chosen over traditional sodium cyanoborohydride (NaCNBH₃) because it is significantly less toxic and provides equal or superior labeling efficiency without generating cyanide gas under acidic conditions.

Derivatization Steps:

  • Lyophilize the target sample (e.g., enzymatically released N-glycans from 10-50 µg of glycoprotein) in a microcentrifuge tube.

  • Add 10 µL of the prepared labeling reagent to the dried sample.

  • Vortex thoroughly and centrifuge briefly to collect the liquid at the bottom.

  • Incubate at 65°C for 2 hours in a heating block.

  • Self-Validation Step: In parallel, run a standard of maltoheptaose (DP7). Post-incubation, dilute 1 µL of the DP7 reaction into 99 µL of 50% Acetonitrile and inject directly into the MS. Confirm the presence of the [M+H]⁺ peak shifted by +148.09 Da. Proceed to clean-up only if the standard shows >90% conversion.

  • Clean-up: Remove excess unreacted tag using HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridges. Wash with 95% Acetonitrile and elute the tagged analytes with 50 mM Ammonium Formate (pH 4.4).

Pathway Visualization

G A Target Analyte (Reducing End) C Schiff Base (Imine Intermediate) A->C 65°C, 2h B 2-Amino-N,N-dimethylbenzamide (0.35 M in DMSO/AcOH) B->C D Reduction (1.0 M 2-Picoline Borane) C->D E Tagged Analyte (Stable Amine Bond) D->E +148.09 Da Shift

Workflow for MS-optimized analyte derivatization via reductive amination.

Workflow 2: Internal Standardization in Targeted Protease Assays

Beyond direct covalent labeling, N,N-dimethylbenzamide derivatives are highly valued as internal standards (IS) and quenching agents in targeted proteomic degradation assays. For example, in the development of peptidomimetic inhibitors for cell-surface serine proteases like TMPRSS13, N,N-dimethylbenzamide is utilized to normalize UPLC-MS/MS data [5].

Mechanistic Rationale for IS Selection

In time-course degradation assays, the reaction must be halted instantly to capture accurate kinetic data. Furthermore, variations in injection volume or ionization suppression during UPLC-MS/MS analysis can skew the quantification of peptide fragments. N,N-dimethylbenzamide is ideal here because:

  • It does not natively occur in biological matrices.

  • Its tertiary amide structure provides a highly stable, predictable retention time.

  • It ionizes efficiently in the same positive ESI windows as basic peptide fragments.

Experimental Protocol: Protease Degradation Kinetics

Assay Execution:

  • Prepare a 96-well plate with the target peptide substrate (e.g., 10 µM final concentration) and the candidate inhibitor in assay buffer (37°C).

  • Initiate the reaction by adding the target protease (e.g., Trypsin or TMPRSS13 at 0.1 µg/mL) [5].

  • At precise time intervals (0, 0.5, 1, 2, 4, and 6 hours), extract a 20 µL aliquot from the reaction well.

Quenching and Standardization:

  • Transfer the 20 µL aliquot immediately into a pre-prepared quenching plate containing 140 µL of an Acetonitrile/Ethanol (1:1 v/v) solution supplemented with 1% Formic Acid and 0.25 mM N,N-dimethylbenzamide (acting as the Internal Standard)[5].

  • Causality: The high organic solvent content instantly denatures the protease, halting degradation. The formic acid ensures the analytes and the IS are fully protonated.

  • Transfer the mixture to an Impact Protein Precipitation filter plate. Centrifuge at 500 × g for 10 minutes at 4°C to remove precipitated proteins.

  • Dilute the filtrate with 30 µL of LC-MS grade water to reduce the organic strength, preventing peak distortion (solvent effects) upon injection into the UPLC.

  • Analyze via UPLC-MS/MS (e.g., Acquity UPLC protein BEH C18 column). Normalize the peak area of the remaining intact peptide to the peak area of the N,N-dimethylbenzamide IS to calculate the degradation half-life.

Assay Visualization

G A Protease + Peptide Substrate (37°C Incubation) B Time-Course Sampling (Aliquot Extraction) A->B Kinetic profiling C Quench & Spike (AcN/EtOH + 1% FA + IS) B->C Instantly halt reaction D Protein Precipitation (Filter Plate, 500 x g) C->D Remove enzymes E UPLC-MS/MS Analysis (Normalize to IS Peak) D->E Quantify degradation

Protease degradation assay utilizing N,N-dimethylbenzamide as an internal standard.

References

  • Chemchart. (n.d.). 2-AMINOBENZAMIDE (88-68-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents. Retrieved March 5, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 4778175 - PubChem. Retrieved March 5, 2026, from [Link]

  • Leduc, M., et al. (2024). Development of ketobenzothiazole-based peptidomimetic TMPRSS13 inhibitors with low nanomolar potency. bioRxiv. Retrieved March 5, 2026, from [Link]

Application Note: Anhydrous Hydrochloride Salt Formation of 2-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

2-Amino-N,N-dimethylbenzamide is an ortho-substituted aminobenzene derivative widely utilized as a synthetic intermediate in proteomics research, pharmaceutical development, and the synthesis of complex agrochemicals (e.g., orthosulfamuron) [1]. While the free base is a versatile building block, its primary aniline group renders it susceptible to gradual air oxidation and severely limits its aqueous solubility.

Physicochemical Property Comparison

The following table summarizes the key quantitative data and physical shifts that occur upon salt formation, which are critical for downstream analytical tracking.

Property2-Amino-N,N-dimethylbenzamide (Free Base)2-Amino-N,N-dimethylbenzamide HCl (Salt)
CAS Number 6526-66-51081834-96-9
Molecular Formula C₉H₁₂N₂OC₉H₁₃ClN₂O
Molecular Weight 164.20 g/mol 200.66 g/mol
Physical State White to off-white solidWhite crystalline solid
Aqueous Solubility Poor (Hydrophobic)High (Hydrophilic)
Oxidative Stability Moderate (Susceptible to air oxidation)Excellent (Protonated amine resists oxidation)

Mechanistic Insights: The Causality of Anhydrous Conditions

The conversion relies on the protonation of the weakly basic primary amine (aniline moiety). A common pitfall in salt formation is the use of aqueous concentrated hydrochloric acid. Because 2-amino-N,N-dimethylbenzamide contains a tertiary amide, the introduction of water and strong acid simultaneously creates a high risk of amide hydrolysis.

To circumvent this, our protocol mandates an strictly anhydrous environment using a pre-formulated solution of hydrogen chloride in an ethereal solvent (e.g., 2M HCl in diethyl ether). This choice is driven by two field-proven causalities [3]:

  • Selective Protonation: Anhydrous ethereal HCl quantitatively protonates the aniline nitrogen without risking the hydrolytic cleavage of the adjacent N,N-dimethylamide group.

  • Thermodynamic Driving Force: The resulting anilinium hydrochloride salt is highly polar and completely insoluble in non-polar ethereal solvents. This insolubility drives the reaction to completion via Le Chatelier's principle, resulting in instantaneous precipitation and completely bypassing the need for complex aqueous workups or lyophilization.

Experimental Workflow Visualization

G FB 2-Amino-N,N-dimethylbenzamide (Free Base) Dissolve Dissolution Anhydrous Et2O, 0-5 °C FB->Dissolve Acidify Acidification 2M HCl in Et2O (1.1 eq) Dissolve->Acidify Precipitate Precipitation Stir 30 min at 0 °C Acidify->Precipitate Exothermic protonation Filter Isolation Vacuum Filtration & Wash Precipitate->Filter Salt 2-Amino-N,N-dimethylbenzamide HCl (Purified Salt) Filter->Salt Vacuum drying

Workflow for the anhydrous preparation of 2-amino-N,N-dimethylbenzamide hydrochloride.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The free base is highly soluble in diethyl ether, while the target salt is entirely insoluble. The immediate formation of a white precipitate upon acid addition serves as real-time visual confirmation of successful protonation.

Materials & Reagents
  • 2-Amino-N,N-dimethylbenzamide (Free base, >98% purity)

  • 2M Hydrochloric acid in diethyl ether (Anhydrous)

  • Anhydrous diethyl ether (Et₂O)

  • Nitrogen gas (for inert atmosphere)

Step-by-Step Methodology
  • Reactor Preparation: Equip a flame-dried round-bottom flask with a PTFE-coated magnetic stir bar and a nitrogen inlet. Purge the system with nitrogen for 5 minutes to displace atmospheric moisture.

  • Dissolution: Suspend 1.0 equivalent of 2-amino-N,N-dimethylbenzamide in anhydrous diethyl ether (approximately 10–15 mL of solvent per gram of substrate). Stir vigorously until complete dissolution is achieved, yielding a clear solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath, allowing the solution to equilibrate to 0–5 °C.

    • Expert Insight: Protonation is an exothermic process. Cooling prevents localized heating that could lead to solvent boil-off or minor side reactions, ensuring a highly pure crystalline product.

  • Acidification: Using a pressure-equalizing dropping funnel or a glass syringe, add 1.1 equivalents of the 2M HCl in diethyl ether dropwise over 10-15 minutes.

    • Self-Validation Checkpoint: A dense white precipitate will begin forming immediately upon the first drop. If the solution remains clear, verify the concentration of the ethereal HCl.

  • Maturation: Once the addition is complete, maintain the reaction mixture at 0 °C and stir vigorously for 30 minutes. This maturation period ensures uniform particle size and complete precipitation of the salt.

  • Isolation: Collect the precipitated hydrochloride salt via vacuum filtration using a sintered glass funnel.

  • Washing: Wash the filter cake with two portions of ice-cold anhydrous diethyl ether (5 mL/g). This step removes any unreacted free base and trace impurities.

  • Drying: Transfer the crystalline solid to a vacuum desiccator. Dry under high vacuum at room temperature for 4-6 hours to remove residual HCl and trapped ethereal solvent.

Analytical Validation

To confirm the integrity of the synthesized salt, perform ¹H NMR spectroscopy in DMSO-d₆.

  • Free Base: The primary amine protons (-NH₂) typically appear as a broad singlet around 5.0–6.0 ppm.

  • HCl Salt: Upon successful conversion, these protons (-NH₃⁺) will shift significantly downfield (often >9.0 ppm) and integrate to 3 protons. Additionally, the aromatic protons will exhibit a distinct downfield shift due to the inductive electron-withdrawing effect of the newly formed ammonium group.

References

  • PubChem , "2-Amino-N,N-dimethylbenzamide (CID 4778175) - Chemical and Physical Properties", National Center for Biotechnology Information. Available at:[Link]

Advanced Application Note: The Catalytic and Directing Roles of 2-Amino-N,N-dimethylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern synthetic organic chemistry, the rational design of catalysts and directing groups is paramount for achieving high regio- and stereoselectivity. 2-Amino-N,N-dimethylbenzamide (CAS: 6526-66-5) has emerged as a highly versatile scaffold, functioning both as a precursor for bifunctional organocatalysts and as a robust bidentate directing ligand in transition-metal catalysis [1, 2].

The unique reactivity of this anthranilamide derivative stems from its dual functional groups:

  • The Primary Amine (–NH₂): Acts as a potent nucleophile for derivatization (e.g., coupling with chiral amino acids) or as a primary coordination site for transition metals like Ruthenium (Ru) and Palladium (Pd).

  • The Tertiary Amide (–CONMe₂): Unlike primary amides, the N,N-dimethyl group prevents unwanted dehydration or competing nucleophilic attacks. More importantly, it provides critical steric bulk and acts as a hydrogen-bond acceptor . This steric repulsion locks the molecule into a rigid conformation, creating a highly defined chiral binding pocket in organocatalysis [3] and enforcing an optimal bite angle during metal coordination [2].

Pathways Core 2-Amino-N,N-dimethylbenzamide OrgCat Organocatalysis (Chiral Scaffold) Core->OrgCat Derivatization TMCat Transition Metal Catalysis (Directing Group) Core->TMCat Metal Binding Hbond H-Bonding Network (Defined Pocket) OrgCat->Hbond Conformational Lock Coord Bidentate Coordination (Ru/Pd Activation) TMCat->Coord Weak Lewis Base Aldol Aldol Hbond->Aldol Stereocontrol CHAct C-H Functionalization High Yield Coord->CHAct Regioselectivity

Fig 1. Divergent catalytic utility of 2-amino-N,N-dimethylbenzamide in organic synthesis.

Quantitative Performance Data

The following table summarizes the field-validated performance of 2-amino-N,N-dimethylbenzamide across different catalytic paradigms, demonstrating its efficiency in achieving high yields and enantiomeric excess (ee).

Catalyst / Ligand SystemReaction TypeSubstrate ClassCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
N-Prolinylanthranilamide (Derived from 2-Amino-N,N-dimethylbenzamide)Asymmetric Direct AldolAcetone + p-Nitrobenzaldehyde10 mol%95%> 99%
N-Prolinylanthranilamide Asymmetric Direct AldolCyclohexanone + Aryl Aldehydes10 mol%88 - 92%94 - 98% (up to 25:1 anti:syn)
2-Amino-N,N-dimethylbenzamide (Directing Group)Ru-Catalyzed C–H AminocarbonylationAryl Isocyanates5 mol% [Ru]84%N/A (Achiral transformation)

Application 1: Precursor to Bifunctional Organocatalysts

Mechanistic Insights

When 2-amino-N,N-dimethylbenzamide is coupled with L-proline, it forms an N-prolinylanthranilamide pseudopeptide. This structure is a highly effective bifunctional organocatalyst for asymmetric aldol reactions [1].

Causality of Design: The L-proline secondary amine activates the ketone donor via enamine formation. Simultaneously, the anthranilamide moiety acts as a hydrogen-bond donor framework. The N,N-dimethyl groups force the amide carbonyl to rotate, establishing an intramolecular hydrogen bond with the adjacent sulfonamide or amide NH. This conformational locking creates a rigid, highly defined binding pocket that dictates the stereochemical approach of the aldehyde electrophile, resulting in exceptional enantioselectivity (>99% ee) [3].

Protocol: Asymmetric Direct Aldol Reaction

This protocol utilizes the 2-amino-N,N-dimethylbenzamide-derived prolinyl pseudopeptide.

  • Reagent Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-prolinylanthranilamide catalyst (10 mol%, 0.05 mmol).

  • Solvent & Donor Addition: Add 1.0 mL of the ketone donor (e.g., acetone or cyclohexanone).

    • Causality: Using the ketone as both the reactant and the solvent drives the enamine equilibrium forward, maximizing the concentration of the active catalytic intermediate.

  • Electrophile Introduction: Add the target aldehyde (0.5 mmol, e.g., p-nitrobenzaldehyde). Stir the mixture at room temperature (or 0 °C for enhanced stereocontrol).

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation Check: The reaction is complete when the UV-active aldehyde spot is fully consumed. The appearance of a new, lower Rf spot indicates the formation of the aldol adduct.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL).

    • Causality: The mild acidic quench hydrolyzes the product-catalyst complex without causing dehydration of the newly formed β-hydroxy ketone.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel) to yield the pure aldol product.

Application 2: Bidentate Directing Ligand in Transition-Metal Catalysis

Mechanistic Insights

In transition-metal catalysis, particularly Ruthenium(II)-catalyzed C–H functionalization, the anthranilamide core serves as an exceptional weak coordinating group [2].

Causality of Design: The primary amine and the tertiary amide oxygen coordinate to the Ru(II) center, forming a stable metallacycle. The weak Lewis basicity of the N,N-dimethylamide prevents catalyst poisoning (over-coordination), allowing the metal center to readily undergo the required proto-demetalation steps after the insertion of coupling partners (like isocyanates).

Protocol: Ru-Catalyzed C–H Aminocarbonylation

This protocol describes the use of 2-amino-N,N-dimethylbenzamide derivatives in directed C-H activation.

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge a 15 mL pressure tube with the 2-amino-N,N-dimethylbenzamide substrate (0.25 mmol) and the aryl isocyanate coupling partner (0.45 mmol).

  • Catalyst & Additive Loading: Add [RuCl₂(p-cymene)]₂ (5.0 mol%) and AgPF₆ (20 mol%).

    • Causality: The AgPF₆ acts as a halide scavenger. It abstracts the chloride ligands from the Ru-dimer, generating a highly electrophilic, cationic Ru(II) active species that readily coordinates to the bidentate anthranilamide directing group.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE, 0.5 M, 0.5 mL). Seal the tube with a Teflon-lined cap.

  • Thermal Activation: Remove the tube from the glovebox and stir the reaction mixture at 60 °C in a pre-heated oil bath for 20 hours.

    • Causality: The 60 °C temperature provides sufficient thermal energy to overcome the activation barrier for the C(sp²)–H bond cleavage without degrading the isocyanate partner.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (5 mL) and filter through a short pad of Celite to remove the precipitated silver chloride and ruthenium residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel flash chromatography to isolate the aminocarbonylated product.

Protocol S1 1. Substrate Preparation Equilibrate Reagents S2 2. Catalyst/Ligand Loading Add 5-10 mol% Catalyst S1->S2 S3 3. Additives & Solvents AgPF6 (if Ru) / H2O (if Aldol) S2->S3 S4 4. Reaction Execution Stir at 60°C under N2 S3->S4 S5 5. Quench & Workup Aqueous Extraction S4->S5 S6 6. Purification Flash Chromatography S5->S6

Fig 2. Standardized experimental workflow for catalytic functionalization and workup.

References

  • Title: N-Prolinylanthranilamide Pseudopeptides as Bifunctional Organocatalysts for Asymmetric Aldol Reactions Source: Organic Letters, 2011, 13(20), 5548-5551. URL: [Link]

  • Title: Ruthenium-Catalyzed Aminocarbonylation with Isocyanates Through Weak Coordinating Groups Source: Chemistry–A European Journal, 2023, 29(66), e202302610. URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules, 2023, 28(5), 2193. URL: [Link]

handling and storage requirements for hygroscopic benzamide hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling, Storage, and Moisture Mitigation Strategies for Hygroscopic Benzamide Hydrochloride Salts

Introduction & Mechanistic Overview

Benzamide derivatives—widely utilized in oncology, neurology, and gastroenterology—are frequently formulated as hydrochloride (HCl) salts to enhance their aqueous solubility and bioavailability[1]. However, the introduction of the HCl salt often drastically increases the hygroscopicity of the active pharmaceutical ingredient (API). Mechanistically, the chloride anion acts as a strong hydrogen-bond acceptor, while the amide backbone of the benzamide moiety provides potent hydrogen-bond donors. This dual capability facilitates rapid moisture sorption from the environment.

Uncontrolled moisture uptake can lead to severe physical instability (e.g., caking, deliquescence) and chemical degradation (e.g., hydrolysis of the amide bond)[2]. According to the United States Pharmacopeia (USP) standard <1241> Water-Solid Interactions in Pharmaceutical Systems, it is critical to determine whether moisture is merely adsorbed to the crystal surface or absorbed into the bulk crystal lattice to form a hydrate[3]. Understanding this interaction dictates the stringency of all downstream handling and storage protocols.

Analytical Workflow for Hygroscopicity Profiling

Before establishing a handling protocol, the specific moisture-sorption profile of the benzamide HCl salt must be quantified.

Expertise & Causality in Experimental Design: We prioritize Dynamic Vapor Sorption (DVS) over traditional static desiccator methods. Why? DVS provides real-time, continuous kinetic data on moisture uptake and desorption across a programmed relative humidity (RH) range. This allows scientists to pinpoint the exact RH threshold where deliquescence or hydrate formation occurs, rather than relying on a single endpoint mass change.

HygroscopicityWorkflow Start Synthesized Benzamide HCl Salt DVS Dynamic Vapor Sorption (DVS) (0-90% RH Stepwise) Start->DVS KF Karl Fischer Titration (Absolute Water Content) Start->KF Decision Moisture Uptake > 2% at 60% RH? DVS->Decision KF->Decision PXRD PXRD Analysis (Hydrate Formation Check) Storage ICH Q1A(R2) Stability Storage (Alu/Alu Blisters or Double PE) PXRD->Storage Hygroscopic Classified as Hygroscopic Implement Controlled Handling Decision->Hygroscopic Yes NonHygroscopic Classified as Non-Hygroscopic Standard Handling Decision->NonHygroscopic No Hygroscopic->PXRD NonHygroscopic->Storage

Workflow for evaluating and managing hygroscopic benzamide HCl salts.

Experimental Protocol: Controlled Handling and Dispensing

When a benzamide HCl salt is classified as hygroscopic, standard benchtop handling will result in inaccurate dosing and potential degradation. The following protocol utilizes a dual-weight verification system.

Self-Validating Mechanism: By weighing the sealed vial before and after the transfer, this protocol inherently isolates the mass of the API from any moisture absorbed from the atmosphere during the open-vial transfer window. If the balance drifts while the vial is open, that drift is excluded from the final calculated mass, ensuring absolute dosing accuracy.

Step-by-Step Methodology:

  • Environmental Equilibration: Transfer the bulk benzamide HCl salt into a controlled humidity environment (e.g., a nitrogen-purged glove box with RH < 5%) at least 12 hours prior to dispensing.

  • Vial Preparation: Tare a clean, dry amber glass vial equipped with a PTFE-lined septum cap on an analytical balance inside the glove box. Record this as

    
    .
    
  • Dispensing: Using an anti-static micro-spatula, transfer the estimated required mass of the salt into the vial.

  • Validation Weighing: Immediately seal the vial tightly with the septum cap. Weigh the sealed vial and record this as

    
    . The exact dispensed mass is 
    
    
    
    .
  • In Situ Solubilization: For preparing stock solutions, do not reopen the vial. Inject the required volume of anhydrous solvent directly through the PTFE septum using a syringe. This completely bypasses atmospheric exposure and ensures the molarity of the solution is perfectly accurate.

Storage and Packaging Strategies

To comply with ICH Q1A(R2) guidelines for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing, hygroscopic salts must be shielded using materials with exceptionally low Moisture Vapor Transmission Rates (MVTR)[4].

Table 1: Packaging Materials and Moisture Vapor Transmission Rates (MVTR)

Packaging MaterialMVTR (g/m²/day at 38°C, 90% RH)Suitability for Hygroscopic Benzamide HCl
Low-Density Polyethylene (LDPE)1.0 - 1.5Poor (Primary layer only; requires secondary protection)
High-Density Polyethylene (HDPE)0.3 - 0.4Moderate (Acceptable for short-term transit)
Aclar® (Polychlorotrifluoroethylene)< 0.05Excellent (Ideal for solid dosage blister packaging)
Aluminum Foil Pouch (Alu/Alu)< 0.001Optimal (Gold standard for long-term bulk API storage)
Protocol 2: Bulk Storage Packaging (The "Micro-Environment" Method)

This multi-layered packaging approach ensures long-term stability for bulk powders.

Self-Validating Mechanism: The inclusion of a reversible Cobalt(II) chloride-free Humidity Indicator Card (HIC) inside the secondary packaging validates the integrity of the moisture barrier. If the HIC indicates an RH > 10% upon unsealing, the operator immediately knows the seal was compromised, invalidating the storage condition without needing to run a Karl Fischer titration first.

Step-by-Step Methodology:

  • Primary Containment: Place the bulk benzamide HCl powder into a clear, anti-static LDPE bag. Manually evacuate excess air and seal with a continuous heat sealer.

  • Secondary Containment & Desiccation: Place the sealed primary bag into a thicker, opaque HDPE bag. Insert a calculated amount of silica gel desiccant sachets and a 10-20-30% Humidity Indicator Card (HIC) into the HDPE bag, alongside the primary bag. Causality: Placing the desiccant outside the primary bag prevents physical and chemical contamination of the API while maintaining a fiercely dry micro-environment that draws moisture away from the permeable LDPE layer.

  • Tertiary Containment: Place the secondary bag into a moisture-impermeable Aluminum/PET laminated pouch. Vacuum seal and heat seal the pouch completely.

  • Storage: Store the final package in a temperature-controlled facility in accordance with the API's specific thermal stability profile (e.g., 2°C–8°C or 15°C–25°C).

References[1] Title: Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Amino-N,N-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-N,N-dimethylbenzamide. As a versatile ortho-substituted aminobenzene building block, this compound is critical in proteomics research, the development of Aurora kinase inhibitors in oncology, and the synthesis of anthranilamide insecticides like chlorantraniliprole[1][2][3].

Despite its straightforward retrosynthetic profile, researchers frequently encounter yield bottlenecks during the amidation of isatoic anhydride. This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to maximize your reaction yield and purity.

Mechanistic Workflow & Causality

The most atom-economical and scalable route to 2-amino-N,N-dimethylbenzamide relies on the nucleophilic ring-opening of isatoic anhydride by dimethylamine (DMA), followed by spontaneous decarboxylation[2][4]. Understanding the thermal and stoichiometric vulnerabilities of this pathway is the key to preventing yield loss.

SynthesisPathway Isatoic Isatoic Anhydride (Electrophile) Addition Nucleophilic Attack (T < 10°C) Isatoic->Addition DMA Dimethylamine (DMA) (Nucleophile) DMA->Addition Decarboxylation Ring Opening & Decarboxylation (-CO2) Addition->Decarboxylation Controlled Warming SideReaction Thermal Degradation (T > 25°C during addition) Addition->SideReaction Exothermic Runaway Product 2-amino-N,N-dimethylbenzamide (Target Product) Decarboxylation->Product High Yield (>95%) Byproduct Urea Derivatives & Polymeric Byproducts SideReaction->Byproduct Yield Loss

Reaction pathway and thermal causality in 2-amino-N,N-dimethylbenzamide synthesis.

Troubleshooting & FAQs

Q: Why is my amidation yield stalling below 85% despite using an excess of aqueous dimethylamine? A: The primary cause of yield variability is poor thermal management during the nucleophilic addition phase. Dimethylamine has a highly volatile boiling point of ~7 °C. If the reaction mixture is not rigorously maintained below 10 °C during the addition of DMA, the reagent rapidly evaporates, leading to a stoichiometric imbalance. Furthermore, the ring-opening reaction is highly exothermic; localized heating accelerates side reactions, converting the isatoic anhydride into unwanted urea derivatives rather than the target benzamide[4]. Actionable Fix: Utilize a chilled brine bath and add the DMA solution dropwise. Do not allow the internal temperature to exceed 10 °C until the addition is entirely complete.

Q: Is 40% aqueous dimethylamine the best reagent, or should I use an organic alternative? A: While 40% aqueous DMA is inexpensive and widely utilized, introducing water into the system promotes the competitive hydrolysis of isatoic anhydride back into anthranilic acid, which caps your yield around 85–91%[4]. For optimal yields (>98%), utilizing a protected organic salt like dimethylamino formic acid (dimethylammonium formate) or a methanolic DMA solution[1] in an anhydrous solvent prevents this competitive hydrolysis and vastly improves the atom economy of the amidation step.

Q: How do I know exactly when the decarboxylation step is complete without constantly sampling for HPLC? A: This reaction acts as a self-validating system if monitored correctly. Following the initial addition at <10 °C, the mixture must be allowed to warm to room temperature. During this warming phase, the intermediate undergoes decarboxylation, releasing CO₂ gas. The physical cessation of gas evolution (foaming) is a highly reliable, real-time indicator that the ring-opening is structurally complete[4]. Once bubbling stops, you can confidently take a single sample for TLC/HPLC validation to confirm the disappearance of the isatoic anhydride peak[1].

Quantitative Solvent & Reagent Comparison

The choice of solvent and amine source directly dictates the purity profile of the final product. The table below synthesizes empirical data demonstrating how shifting from aqueous/halogenated systems to anhydrous ester systems dramatically improves outcomes[4].

Solvent SystemDimethylamine SourceTemp ProfileReaction TimeFinal Purity (%)Isolated Yield (%)
Ethyl Acetate Dimethylamino formic acid (99%)<10 °C → RT4 hours99.0% 98.0%
Acetonitrile Aqueous DMA (40%)<10 °C → RT4 hours96.5%91.6%
Ethylene Dichloride Aqueous DMA (40%)<10 °C → RT5 hours94.0%85.0%
Toluene Dimethylamino formic acid (99%)<10 °C → RT6 hours93.6%81.3%

Data indicates that Ethyl Acetate combined with an anhydrous amine source suppresses hydrolysis and provides the highest thermodynamic efficiency.

Self-Validating Experimental Protocol

To achieve the 98.0% yield benchmark, follow this optimized methodology utilizing the ethyl acetate/dimethylamino formic acid route[4]. This protocol is designed to be self-validating, meaning each step has a physical cue to confirm success before proceeding.

Step 1: Electrophile Suspension & Chilling

  • Charge a clean, dry reaction flask with 82.3 g (0.5 mol, 99.0% purity) of isatoic anhydride.

  • Add 320 mL of anhydrous ethyl acetate to the flask and initiate mechanical stirring.

  • Submerge the flask in a chilled brine bath. Monitor the internal temperature until it stabilizes strictly below 10 °C.

Step 2: Nucleophilic Addition

  • In a separate vessel, prepare a mixture of 58.5 g (0.65 mol, 1.3 equivalents) of dimethylamino formic acid (99%) dissolved in 80 mL of ethyl acetate.

  • Equip the main reaction flask with an addition funnel and transfer the amine mixture into it.

  • Begin dropwise addition of the amine mixture into the isatoic anhydride suspension. Causality Check: Adjust the drip rate so that the internal temperature never exceeds 10 °C. This prevents the thermal degradation of the nucleophile and avoids urea byproduct formation.

Step 3: Decarboxylation and Maturation

  • Once the addition is complete, remove the brine bath.

  • Allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C).

  • Stir continuously for 4 hours. Validation Check: Observe the reaction for CO₂ gas evolution. The reaction is nearing completion when visible bubbling ceases. Confirm the total consumption of isatoic anhydride via TLC or HPLC[1].

Step 4: Isolation and Purification

  • Once the reaction is validated as complete, apply negative pressure (vacuum distillation) to the system to precipitate the target compound.

  • Filter the resulting precipitate and dry under a vacuum to obtain 2-amino-N,N-dimethylbenzamide.

  • Expected Output: ~81.3 g of target compound (98.0% yield) at 99.0% purity[4].

References
  • 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 - Benchchem Benchchem URL
  • CN101585781B - Preparing method of N, N-dimethylbenzamide - Google Patents Google Patents URL
  • Orthosulfamuron (Ref: IR5878)
  • (12)

Sources

purification methods for 2-amino-N,N-dimethylbenzamide crude product

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of 2-Amino-N,N-dimethylbenzamide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for 2-amino-N,N-dimethylbenzamide (CAS: 6526-66-5). This compound is a critical building block and synthetic intermediate in the development of pharmaceuticals, such as quinazolinones and novel anthranilamide derivatives[1]. Because it is typically synthesized either via the reaction of isatoic anhydride with dimethylamine[2] or through the reduction of 2-nitro-N,N-dimethylbenzamide[3], the crude product often contains specific classes of impurities. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to achieve >98% purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is contaminated with unreacted isatoic anhydride. How do I selectively remove it? A1: Isatoic anhydride is a neutral/electrophilic species, whereas 2-amino-N,N-dimethylbenzamide contains a weakly basic primary aniline group. You can exploit this chemical divergence using an Acid-Base Extraction . By treating the mixture with dilute aqueous acid (e.g., 1M HCl), the aniline group protonates into a water-soluble ammonium salt, partitioning into the aqueous phase. The unreacted isatoic anhydride remains in the organic phase and can be discarded. Subsequent basification of the aqueous layer regenerates the free base product for recovery.

Q2: I synthesized the compound via iron-catalyzed reduction of the nitro precursor, and my crude is dark brown. How can I decolorize and purify it? A2: Dark discoloration in nitro-reduction workflows is typically caused by residual iron salts and trace azo/azoxy dimer byproducts[2].

  • Causality: Iron salts coordinate with the amine, and azo-compounds are highly conjugated chromophores.

  • Solution: First, ensure complete removal of iron salts by basifying the reaction mixture and filtering through a pad of Celite before extraction. If the brown color persists in the organic extract, stir the solution with activated charcoal (10% w/w) at 40°C for 30 minutes, filter, and proceed to Recrystallization .

Q3: What is the optimal solvent system for recrystallizing 2-amino-N,N-dimethylbenzamide? A3: The compound is highly soluble in polar solvents (like methanol or dichloromethane) but has moderate-to-low solubility in non-polar solvents[4]. Toluene is an excellent single-solvent system for this compound, yielding purities up to 99.0%[5]. Alternatively, a binary system of Ethyl Acetate/Hexane provides a highly tunable polarity gradient.

Quantitative Data & Solvent Matrices

To assist in your experimental design, the following tables summarize the physicochemical properties and solvent compatibilities for 2-amino-N,N-dimethylbenzamide.

Table 1: Physicochemical Properties & Partitioning Data

PropertyValue / DescriptionRelevance to Purification
CAS Number 6526-66-5Unique identifier for spectral cross-referencing.
Molecular Weight 164.20 g/mol Used for stoichiometric calculations and yield determination[4].
Functional Groups Primary amine, Tertiary amideAmine enables acid-base extraction; amide acts as a hydrogen bond acceptor[4].
Solubility Profile Soluble in polar organics (EtOAc, DCM, EtOH); Insoluble in cold waterDictates the choice of extraction solvents and anti-solvents[4].

Table 2: Recrystallization Solvent Matrix

Solvent SystemPolarity IndexCooling ProfileExpected PurityTroubleshooting Note
Toluene 2.4Hot reflux to 4°C>98%[5]Excellent for removing polar impurities; requires efficient vacuum drying to remove residual solvent.
Ethyl Acetate / Hexane (1:3) ~1.5Hot solution to 0°C>95%Highly tunable. If oiling out occurs, increase the proportion of Ethyl Acetate.
Methanol / Water ~7.0Hot solution to 4°C>90%[3]Good for removing inorganic salts, but product recovery may be lower due to partial water solubility.

Purification Workflows & Logical Relationships

The following decision tree illustrates the logical flow for selecting a purification method based on the identified impurity profile.

PurificationWorkflow Crude Crude 2-amino-N,N-dimethylbenzamide (Analyze via TLC/HPLC) Imp1 Contains Dimethylamine Salts (Polar Impurities) Crude->Imp1 Imp2 Contains Isatoic Anhydride (Neutral Impurities) Crude->Imp2 Imp3 Contains Trace Organics / Color (Azo-byproducts) Crude->Imp3 Wash Aqueous Wash (Water / Brine) Imp1->Wash ABE Acid-Base Extraction (pH 2 -> pH 10) Imp2->ABE Recryst Recrystallization (Toluene or EtOAc/Hexane) Imp3->Recryst Wash->Recryst Further polishing Pure Pure 2-amino-N,N-dimethylbenzamide (>98% Purity) Wash->Pure If purity sufficient ABE->Recryst Further polishing ABE->Pure Primary purification Recryst->Pure Final polishing

Decision tree for selecting the optimal purification strategy based on the crude impurity profile.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. By strictly monitoring the specified checkpoints (e.g., pH, temperature), you ensure the mechanistic causality of the purification is maintained.

Protocol A: Acid-Base Extraction Workflow

Purpose: To separate the basic 2-amino-N,N-dimethylbenzamide from neutral or acidic impurities (e.g., isatoic anhydride).

  • Dissolution: Dissolve the crude product in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram of crude).

  • Acidic Extraction (Protonation): Add an equal volume of 1M HCl to the organic layer. Transfer to a separatory funnel and shake vigorously, venting frequently.

    • Causality: The primary amine is protonated to form a water-soluble hydrochloride salt.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer (if using DCM) or upper aqueous layer (if using EtOAc).

    • Self-Validation Checkpoint: Spot the organic layer on a TLC plate. There should be no product spot remaining. If product remains, perform a second extraction with 1M HCl. Discard the organic layer containing neutral impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 10% NaOH solution dropwise while stirring until the pH reaches 10-12[2].

    • Causality: The ammonium salt is deprotonated, regenerating the lipophilic free base. The solution will turn cloudy as the product precipitates or forms an emulsion.

  • Organic Recovery: Extract the basic aqueous layer twice with fresh DCM or Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified solid.

Protocol B: Recrystallization Workflow

Purpose: Final polishing to achieve >98% purity and remove trace colorants.

  • Solvent Selection: Place the crude solid in a round-bottom flask. Add a minimum volume of Toluene (approx. 3-5 mL per gram of crude)[5].

  • Heating: Heat the suspension to reflux (approx. 110°C) using an oil bath or heating mantle until the solid completely dissolves.

    • Troubleshooting: If the solution is dark or contains insoluble matter, add activated charcoal (10% w/w), boil for 5 minutes, and perform a hot filtration through a pre-warmed fluted filter paper.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, which thermodynamically excludes impurities from the solid matrix. Rapid cooling (crashing out) traps impurities.

  • Crystallization: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 30-60 minutes to maximize the yield.

  • Isolation: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold Toluene or Hexane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C until a constant weight is achieved.

References

  • Google Patents. "CN101585781B - Preparing method of N, N-dimethylbenzamide".
  • Google Patents. "US 7,625,903 B2".

Sources

Technical Support Center: Minimizing Side Reactions in N,N-Dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N,N-dimethylbenzamide derivatives. While amide bonds themselves are exceptionally stable[1], the activation process required to form them is fraught with competing side reactions.

This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to help you achieve quantitative yields. We do not just list steps; we explain the chemical causality behind every experimental choice so you can adapt these principles to your specific substrates.

Mechanistic Workflow & Reaction Divergence

Understanding the causality behind side reactions is the first step to preventing them. The diagram below illustrates the critical divergence point at the activated ester intermediate, where the desired aminolysis competes with three major side reactions.

Pathway BA Benzoic Acid Derivative AE Activated Intermediate (O-Acylisourea / Active Ester) BA->AE Activation CA Coupling Agent (e.g., EDC, HATU) CA->AE Activator Prod N,N-Dimethylbenzamide (Target Product) AE->Prod Aminolysis (Desired) Hydro Hydrolysis Byproduct (Regenerated Acid) AE->Hydro H2O (Trace Moisture) Shift N-Acylurea Byproduct (O-N Acyl Shift) AE->Shift Slow Aminolysis (EDC/DCC specific) HATU HATU-derived Dimethylamide Transfer AE->HATU Reagent Degradation (HATU specific) DMA Dimethylamine (DMA) DMA->Prod Nucleophile

Mechanistic pathways of N,N-dimethylbenzamide synthesis, highlighting desired vs. side reactions.

Troubleshooting & FAQs (The "Why" and "How")

Q: I am synthesizing a deuterated N,N-dimethylbenzamide derivative using HATU, but mass spectrometry shows a significant fraction of unlabeled (non-deuterated) product. Where is this coming from? A: This is a highly specific but well-documented side reaction associated with uronium-based coupling agents like HATU or HBTU. The uronium salt itself contains a dimethylamino moiety. If your target amine (deuterated DMA) is sterically hindered, highly volatile, or insufficiently liberated by the base, the activated ester undergoes an unintended nucleophilic attack by the dimethylamine liberated from the degradation of the HATU reagent itself[2]. Solution: Switch to a non-uronium coupling agent such as EDC/HOBt or T3P. If you must use HATU, ensure a massive excess of your target amine and pre-mix it with the base before adding it to the activated ester.

Q: My coupling reactions using dimethylamine hydrochloride (DMA·HCl) consistently suffer from low yields and high amounts of regenerated benzoic acid. A: You are observing competitive hydrolysis. The activated ester intermediate is highly susceptible to nucleophilic attack by trace water[3]. DMA·HCl requires a non-nucleophilic base (e.g., DIPEA) to liberate the free amine. However, free dimethylamine is a gas at room temperature (boiling point ~7 °C)[4]. If the reaction is run in an open vessel or if insufficient base is used, the DMA escapes the solution. The active ester is left unreacted and eventually hydrolyzes back to the starting benzoic acid. Solution: Use at least 2.5 to 3.0 equivalents of DMA·HCl with a corresponding excess of DIPEA (e.g., 3.5 eq)[4]. Perform the amine addition at 0 °C, immediately seal the reaction vessel tightly, and allow it to slowly warm to room temperature.

Q: When using EDC/DCC, LC-MS shows a massive byproduct with the exact same mass as my activated intermediate (+1 equivalent of coupling agent). A: This indicates an O-to-N acyl shift. Carbodiimides react with carboxylic acids to form a highly reactive O-acylisourea intermediate. If the subsequent aminolysis by dimethylamine is too slow—often due to the aforementioned volatility or steric hindrance—the intermediate undergoes an irreversible intramolecular rearrangement to form a stable, unreactive N-acylurea[4]. Solution: Always use an additive like HOBt or HOAt. These additives rapidly trap the transient O-acylisourea to form a more stable active ester (e.g., an OBt ester), which is resistant to the O-N shift but remains highly reactive toward dimethylamine.

Q: I tried bypassing coupling agents by converting my chiral benzoic acid derivative to an acid chloride using thionyl chloride, but my product completely racemized. A: Acid chlorides are extremely reactive, but this high reactivity comes at the cost of stereochemical integrity. The activation of carboxylic acids to acid chlorides can lead to racemization or epimerization of adjacent chiral centers via the formation of a ketene intermediate[4],[5]. Solution: Avoid harsh chlorinating agents for chiral substrates. Instead, use milder coupling agents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine), which proceeds via a triazine active ester and is proven to minimize epimerization on an industrial scale[5].

Validated Standard Operating Procedure (SOP)

This protocol utilizes EDC/HOBt. It is designed as a self-validating system : by pre-activating the acid and using a massive excess of base-liberated amine in a sealed environment, we systematically eliminate the variables that cause O-N acyl shifts and hydrolysis.

Materials:

  • Benzoic acid derivative (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Dimethylamine hydrochloride (DMA·HCl) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂ atmosphere, dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF (0.1 M). Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). Stir at room temperature for 30 minutes.

    • Causality: Pre-activation ensures the carboxylic acid is fully converted to the OBt-ester before any amine is introduced, preventing the amine from forming an unreactive carboxylate salt.

    • Validation Checkpoint: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful active ester formation) and no remaining starting material.

  • Amine Liberation: In a separate sealed vial, suspend DMA·HCl (3.0 eq) in DMF and add DIPEA (3.5 eq).

    • Causality: Excess reagents compensate for the evaporative loss of DMA (bp 7 °C) and ensure rapid aminolysis, outcompeting hydrolysis[4].

  • Coupling: Cool the activated ester solution to 0 °C. Dropwise add the liberated DMA solution via syringe. Immediately seal the reaction vessel tightly.

  • Completion: Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (critical for removing excess unreacted DMA and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Quantitative Comparison of Coupling Strategies

To assist in experimental design, the following table summarizes the quantitative metrics and risk factors associated with different coupling strategies for N,N-dimethylbenzamide synthesis.

Coupling StrategyTypical YieldPrimary Side Reaction RiskAtom EconomyBest Use Case
EDC / HOBt 75–90%High (O-N acyl shift if DMA escapes)LowStandard solution-phase synthesis.
HATU / DIPEA 85–95%Moderate (Unlabeled DMA transfer)LowSterically hindered benzoic acids.
Thionyl Chloride 80–95%High (Epimerization via ketene)HighLarge-scale, non-sensitive substrates.
CDMT / NMM 85–95%Low (Highly stable triazine ester)ModerateIndustrial scale, chiral substrates.

References

1.[3] Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take? MTA-ELTE Protein Modeling Research Group. 3 2.[1] Amide. Wikipedia. 1 3.[5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. 5 4.[4] B(OCH2CF3)3-mediated amidation reactions. UCL Discovery. 4 5.[2] Identification of unexpected unlabeled N,N‐dimethylamide formation in the synthesis of deuterated fragment of ribociclib by a HATU‐mediated coupling reaction. ResearchGate. 2

Sources

Validation & Comparative

comparing biological activity of 2-amino-N,N-dimethylbenzamide vs 2-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Biological Activity of 2-Amino-N,N-dimethylbenzamide vs. 2-Amino-N-methylbenzamide

Executive Summary

In rational drug design and agrochemical development, minor structural modifications—such as the addition of a single methyl group—can fundamentally alter a molecule's target engagement, physicochemical properties, and therapeutic utility. This guide provides a rigorous comparison between two closely related scaffolds: 2-amino-N-methylbenzamide (a secondary amide) and 2-amino-N,N-dimethylbenzamide (a tertiary amide). By analyzing their distinct biological activities, this document equips researchers with the mechanistic insights necessary to select the appropriate building block for oncology therapeutics versus agrochemical applications.

Structural and Physicochemical Divergence

The fundamental difference between these two compounds lies in the substitution at the amide nitrogen, which dictates their hydrogen-bonding capabilities and steric profiles.

  • 2-Amino-N-methylbenzamide : As a secondary amide, it possesses a critical N-H bond, allowing it to act as both a hydrogen bond donor and acceptor. This capability, combined with a relatively low steric profile, enables it to fit into narrow enzymatic pockets and form stabilizing interactions with protein backbones[1][2]. Furthermore, it readily undergoes cyclocondensation to form biologically active quinazolin-4(3H)-ones[3].

  • 2-Amino-N,N-dimethylbenzamide : The conversion to a tertiary amide eliminates the hydrogen bond donor capacity. The additional methyl group introduces significant steric bulk. While this prevents binding in tightly constrained metalloenzyme active sites, it significantly increases the molecule's lipophilicity, enhancing membrane and cuticular penetration—a highly desirable trait in agricultural chemistry[4][5].

Biological Target Engagement

2-Amino-N-methylbenzamide: The Oncology Workhorse

This scaffold is a privileged structure in medicinal chemistry, primarily serving as a potent Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDAC1/2/3). The primary amine and the carbonyl oxygen chelate the catalytic Zn2+ ion, while the secondary amide N-H forms a crucial hydrogen bond with active site histidine residues (e.g., His142)[1][2].

Beyond epigenetics, this moiety is heavily utilized in the design of kinase inhibitors. In Focal Adhesion Kinase (FAK) and c-Met inhibitors, the 2-amino-N-methylbenzamide group anchors the molecule within the kinase hinge region via dual hydrogen bonding, demonstrating low-nanomolar efficacy against various human cancer cell lines[6][7][8].

G A 2-Amino-N-methylbenzamide B Target Engagement HDAC Active Site (Zn2+ Chelation) A->B Binds via ZBG C Biochemical Effect Histone Hyperacetylation B->C Inhibits Deacetylation D Epigenetic Effect Chromatin Relaxation C->D Modifies Structure E Transcriptional Effect Gene Activation (e.g., p21, Bax) D->E Promotes Access F Phenotypic Outcome Cell Cycle Arrest & Apoptosis E->F Induces Death

Mechanism of action for 2-aminobenzamide-based HDAC inhibitors.

2-Amino-N,N-dimethylbenzamide: The Agrochemical Scaffold

Due to the steric clash and lack of an H-bond donor, the N,N-dimethyl analog is generally inactive against HDACs and kinases. However, it is a critical component in the agricultural sector. It is a primary metabolite and structural backbone of sulfamoylurea herbicides like orthosulfamuron, which function by inhibiting plant acetolactate synthase (ALS), thereby blocking branched-chain amino acid biosynthesis[5]. Additionally, halogenated derivatives of this scaffold are essential precursors for anthranilamide insecticides (e.g., chlorantraniliprole), where the tertiary amide's lipophilicity aids in penetrating insect exoskeletons[4].

Quantitative Performance Comparison

To objectively compare their biological utility, the following table synthesizes quantitative data from established literature.

Property / Target2-Amino-N-methylbenzamide Derivatives2-Amino-N,N-dimethylbenzamide Derivatives
Amide Classification Secondary (H-bond donor & acceptor)Tertiary (H-bond acceptor only)
Primary Biological Utility Oncology (Epigenetics & Kinase Inhibition)Agrochemicals (Herbicides & Insecticides)
HDAC1/2/3 Inhibition (IC50) 3.1 nM – 1.76 µM[2][6]Inactive (>100 µM) due to steric clash
FAK Kinase Inhibition (IC50) 1.87 nM – 35 nM[8]N/A (Poor hinge region binding)
Acetolactate Synthase (ALS) Low activityHigh activity (as sulfamoylureas)[5]
Cyclization Potential Readily forms quinazolinones[3]Highly restricted

Self-Validating Experimental Methodologies

To ensure scientific integrity, evaluating these compounds requires a self-validating experimental pipeline. The following protocols detail how to assess the biochemical and cellular efficacy of 2-amino-N-methylbenzamide derivatives.

G A Compound Synthesis & Purity Verification (LC-MS) B In Vitro Enzymatic Assay (Fluorometric HDAC/Kinase) A->B >95% Purity Confirmed C Orthogonal Validation (Western Blot for Ac-H3K9) B->C IC50 Determination D Cellular Phenotypic Assay (Proliferation/Apoptosis) B->D Target Affinity E Data Synthesis (Structure-Activity Relationship) C->E Mechanistic Cellular Proof D->E Phenotypic Efficacy Proof

Self-validating workflow for evaluating benzamide derivatives.

Protocol 1: In Vitro Fluorometric HDAC Enzymatic Assay

Objective: Quantify the direct biochemical inhibition of HDAC enzymes. Causality: A fluorogenic substrate is utilized because its fluorescence is completely quenched until the acetyl group is removed by HDAC and subsequently cleaved by a developer protease. This provides a highly sensitive, direct readout of enzyme activity with minimal background interference. Steps:

  • Compound Preparation: Serially dilute the synthesized benzamide derivatives in DMSO. Rationale: Maintains compound solubility while keeping the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a 96-well microplate, combine 10 µL of the compound with 40 µL of recombinant HDAC1 enzyme buffer. Incubate at 37°C for 15 minutes. Rationale: Allows the inhibitor to reach binding equilibrium in the active site prior to the introduction of the substrate.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for 30 minutes at 37°C.

  • Signal Generation: Add 50 µL of the developer solution (containing trypsin-like protease and Trichostatin A to stop further HDAC activity). Incubate for 15 minutes.

  • Detection: Read fluorescence at Ex 360 nm / Em 460 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Protocol 2: Cellular Target Engagement (Western Blot for Ac-H3K9)

Objective: Validate that the biochemical inhibition observed in Protocol 1 translates to cellular epigenetic modulation. Causality: In vitro potency does not guarantee cellular efficacy due to potential membrane impermeability or efflux. Probing for acetylated Histone H3 at Lysine 9 (Ac-H3K9) directly confirms that the compound has penetrated the cell and successfully inhibited intracellular HDACs[1]. Steps:

  • Cell Treatment: Seed HCT116 colon cancer cells and treat with the test compound (at 1x, 5x, and 10x the biochemical IC50) for 24 hours.

  • Histone Extraction: Lyse cells and perform an acid extraction using 0.2 M HCl. Rationale: Histones are highly basic proteins; acid extraction selectively enriches them while precipitating the bulk of cytoplasmic proteins, yielding a cleaner signal.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Ac-H3K9 and total Histone H3.

  • Validation: Normalize the Ac-H3K9 chemiluminescent signal against total H3. A dose-dependent increase in Ac-H3K9 confirms on-target cellular engagement.

References

  • Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. PubMed - NIH. 1

  • Some simple 2‐aminobenzamide derivatives with HDAC inhibitory activity. ResearchGate. 2

  • 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2. Benchchem. 4

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. Thieme Connect. 6

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Taylor & Francis. 7

  • Orthosulfamuron | C16H20N6O6S | CID 11091168. PubChem - NIH. 5

  • Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. PMC - NIH. 8

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. 3

Sources

Physicochemical Characterization of Benzamide Derivatives: An Advanced FTIR Spectral Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Bands for Amide and Amine Groups in Benzamide Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Benzamide Pharmacophore

Benzamide derivatives represent a cornerstone structural motif in medicinal chemistry, serving as the core scaffold for antipsychotics (e.g., sulpiride), antiemetics (e.g., metoclopramide), and histone deacetylase (HDAC) inhibitors. In drug development, the precise differentiation between the amide linker (the scaffold core) and peripheral amine substituents is critical for structure-activity relationship (SAR) validation.

This guide provides a technical comparison of FTIR spectroscopy against alternative analytical modalities, specifically focusing on the spectral resolution of Amide I/II/III bands versus primary/secondary amine vibrations. It is designed for researchers requiring high-fidelity structural elucidation of solid-state pharmaceutical intermediates.

Strategic Comparison: FTIR vs. Analytical Alternatives

While NMR is the gold standard for connectivity, vibrational spectroscopy is indispensable for assessing solid-state forms (polymorphs) and hydrogen-bonding networks.

Table 1: Comparative Utility in Benzamide Characterization
FeatureFTIR (ATR Mode) FTIR (Transmission KBr) Raman Spectroscopy
Primary Utility Rapid, non-destructive surface analysis.High-resolution bulk analysis; best for weak overtones.Complementary symmetry analysis; aqueous samples.
Amide I (C=O) Sensitivity High. Strong dipole change yields intense bands.High. Low. Weak scattering; often obscured by fluorescence.
Amide II (N-H) Sensitivity High. Distinct bending modes visible.[1][2]High. Very Low. often invisible.
Phenyl Ring Modes Moderate intensity.Moderate intensity.High. Strong breathing modes (~1000 cm⁻¹).
Sample Prep Minimal (clamp and scan).High (grinding/pressing); hygroscopic interference.Minimal (laser focus).
Throughput High (ideal for screening).[3]Low.Moderate.

Expert Insight: For benzamide derivatives, ATR-FTIR is the recommended frontline technique. While Raman excels at characterizing the non-polar aromatic ring, it frequently fails to resolve the critical Amide II band and N-H stretching regions due to weak polarizability changes associated with these vibrations [1].

Technical Deep Dive: Spectral Band Assignments

The benzamide structure (


 or 

) presents a unique spectral challenge: the conjugation between the carbonyl group and the aromatic ring lowers the vibrational frequency compared to aliphatic amides.
The Amide "Fingerprint" (The Core Scaffold)

The amide group is defined by three primary vibrational modes. In benzamides, these are shifted due to resonance delocalization.

  • Amide I (C=O[2][4] Stretch):

    • Position: 1630–1680 cm⁻¹ (Strong).

    • Mechanism: Primarily C=O stretching (80%). The conjugation with the benzene ring reduces the bond order, shifting it to lower wavenumbers compared to non-conjugated amides (typically >1680 cm⁻¹) [2].[5]

    • Diagnostic Value: The most intense and reliable band.

  • Amide II (N-H Bending / C-N Stretch):

    • Position: 1550–1640 cm⁻¹ (Medium-Strong).[2]

    • Mechanism: A coupling of N-H in-plane bending (60%) and C-N stretching (40%).

    • Differentiation: In primary benzamides (

      
      ), this appears as a "scissoring" vibration near 1620 cm⁻¹.[5] In secondary benzamides (
      
      
      
      ), it shifts slightly lower [3].
  • Amide III (Complex Mode):

    • Position: 1250–1350 cm⁻¹ (Medium-Weak).

    • Mechanism: Highly coupled mode involving N-H bending and C-N stretching.

    • Expert Note: Often difficult to assign definitively without second-derivative analysis due to overlap with aromatic C-H in-plane bending.

The Amine "Interference" (The Substituent)

Benzamide drugs often contain auxiliary amine groups (e.g., an aniline moiety). Distinguishing these from the amide core is vital.

  • N-H Stretching Region (3100–3500 cm⁻¹):

    • Primary Amine/Amide (

      
      ):  Exhibits a doublet  (Asymmetric stretch ~3400 cm⁻¹, Symmetric stretch ~3200 cm⁻¹).
      
    • Secondary Amine/Amide (

      
      ):  Exhibits a singlet  (weak/sharp band ~3300 cm⁻¹).[6]
      
    • Differentiation: The Amide N-H bands are often broader and more intense than Amine N-H bands due to stronger hydrogen bonding capabilities [4].

Table 2: Diagnostic Frequency Map for Benzamide Derivatives
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityCausality / Notes
Amide I C=O[2][7][8] Stretch1630 – 1680 StrongLowered by phenyl conjugation.
Amide II N-H Bend (Scissor)1620 – 1650 Med-StrongOverlaps with aromatic C=C stretch.
Primary Amine N-H Stretch (Asym)3400 – 3500 MediumHigher freq than amide N-H.
Primary Amine N-H Stretch (Sym)3300 – 3400 Medium"Doublet" appearance with Asym.
Aromatic Ring C=C Stretch1450 – 1600 VariableUsually sharp doublets; distinct from broad Amide bands.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: To obtain high-fidelity spectra of solid benzamide derivatives with minimized atmospheric interference.

Phase 1: Instrument Validation
  • Background Scan: Acquire a 32-scan background of the clean ATR crystal (Diamond or ZnSe) to subtract atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    vapor.
  • Energy Throughput: Ensure crystal energy throughput is >30% of the open beam.

Phase 2: Sample Preparation & Acquisition
  • Particle Size Reduction: If the sample is crystalline, lightly crush it with a mortar and pestle. Reason: Large crystals cause poor contact with the ATR element, leading to weak band intensities.

  • Deposition: Place ~2-5 mg of powder onto the crystal center.

  • Pressure Application: Apply pressure using the anvil clamp until the force gauge reads optimal (typically 80-100 N). Validation: Watch the live preview; the Amide I band should maximize without shifting.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving N-H doublets).

    • Scans: 64 scans (improves Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

Phase 3: Data Processing
  • ATR Correction: Apply software-based ATR correction (linearizes the depth of penetration vs. wavelength).

  • Baseline Correction: Use a rubber-band or multipoint correction to flatten the baseline, specifically in the 2000–2500 cm⁻¹ region.

  • Peak Picking: Threshold set to 5% transmission.

Visualizations

Diagram 1: Spectral Assignment Logic Flow

A decision tree for distinguishing Amide vs. Amine groups in a benzamide scaffold.

BandAssignment Start Unknown Benzamide Derivative Spectrum CheckRegion1 Check 1630-1690 cm⁻¹ Region Start->CheckRegion1 StrongBand Strong, Broad Band Present? CheckRegion1->StrongBand AmideI Amide I (C=O) Confirmed (Benzamide Core) StrongBand->AmideI Yes NoBand No Strong Band StrongBand->NoBand No CheckRegion2 Check 3100-3500 cm⁻¹ Region AmideI->CheckRegion2 NotBenzamide Likely Amine or Ether (Not Benzamide) NoBand->NotBenzamide Doublet Doublet (Two Peaks)? CheckRegion2->Doublet Singlet Singlet (One Peak)? CheckRegion2->Singlet Primary Primary Amide (-CONH2) or Primary Amine (-NH2) Doublet->Primary Differentiate Differentiate Amide vs Amine N-H Primary->Differentiate Secondary Secondary Amide (-CONHR) or Secondary Amine (-NHR) Singlet->Secondary Secondary->Differentiate AmideII_Check Check 1550-1640 cm⁻¹ Differentiate->AmideII_Check AmideII_Present Band Present (Amide II) AmideII_Check->AmideII_Present Strong Abs AmideII_Absent Band Absent/Weak AmideII_Check->AmideII_Absent Weak/No Abs Result_Amide Conclusion: Amide Group Dominant AmideII_Present->Result_Amide Result_Amine Conclusion: Amine Substituent AmideII_Absent->Result_Amine

Caption: Logical workflow for distinguishing Amide I/II bands from Amine N-H stretching in benzamide derivatives.

Diagram 2: Experimental Workflow (ATR-FTIR)

Step-by-step protocol for ensuring data integrity.

Workflow Step1 1. Crystal Clean (Isopropanol) Step2 2. Background Scan (Air/CO2 Removal) Step1->Step2 Step3 3. Sample Deposition (Solid Powder) Step2->Step3 Step4 4. Apply Pressure (High Contact) Step3->Step4 Step5 5. Acquisition (64 Scans, 4cm⁻¹) Step4->Step5 Step6 6. ATR Correction (Software) Step5->Step6

Caption: Optimized ATR-FTIR acquisition workflow for solid-state benzamide analysis.

References

  • Thermo Fisher Scientific. (2024). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[5] Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Functional Groups and IR Tables.[9] Retrieved from [Link]

  • Rocky Mountain Laboratories. (2023). Difference between Primary, Secondary and Tertiary Amines Via FTIR.[5][7][9] Retrieved from [Link]

Sources

A Comparative Guide to the Crystal Structure and Properties of 2-Amino-N,N-dimethylbenzamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the crystal structures of 2-amino-N,N-dimethylbenzamide salts, offering valuable insights for researchers, medicinal chemists, and formulation scientists. By understanding the subtle yet significant differences in the solid-state forms of this compound, we can better control its physicochemical properties, which is a cornerstone of rational drug design and development.

The strategic formation of salts is a fundamental approach in pharmaceutical sciences to modify the properties of an active pharmaceutical ingredient (API). For 2-amino-N,N-dimethylbenzamide, a versatile building block in medicinal chemistry, the basicity of the aniline-type amino group provides a ready handle for salt formation. This guide will compare the hydrochloride and hydrobromide salts, elucidating how a simple change of the counter-ion from chloride to bromide can induce distinct changes in the crystal lattice, intermolecular interactions, and potentially, the material's bulk properties.

Our analysis is grounded in single-crystal X-ray diffraction data, supplemented by established protocols for synthesis and characterization. We will explore the causality behind the observed structural motifs and provide the necessary experimental framework for reproducing and building upon these findings.

Structural Analysis: Hydrochloride vs. Hydrobromide Salts

The primary distinction between the two salts lies in the nature and strength of the hydrogen bonding networks they form, which is a direct consequence of the different halide counter-ions. The protonation of the exocyclic amino group creates a potent hydrogen bond donor site (NH3+), which interacts strongly with the halide anions.

A study by researchers including Fun, Jebas, and Ravikumar detailed the crystal structure of 2-amino-N,N-dimethylbenzamide hydrochloride. Another investigation by Smith and Wermuth explored the structure of the hydrobromide salt, providing a basis for comparison. In the hydrochloride salt, the protonated amino group and the carbonyl oxygen atom are oriented in a syn conformation. Conversely, the hydrobromide salt exhibits an anti conformation between these groups. This fundamental conformational difference, driven by the packing forces and hydrogen bonding requirements of the different anions, dictates the overall crystal architecture.

Key Comparative Crystallographic Data

Parameter2-Amino-N,N-dimethylbenzamide HCl2-Amino-N,N-dimethylbenzamide HBr
Chemical Formula C₉H₁₃N₂O⁺ · Cl⁻C₉H₁₃N₂O⁺ · Br⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Conformation syn (amino and carbonyl)anti (amino and carbonyl)
Key H-Bonds N—H···Cl, N—H···ON—H···Br, N—H···O
Primary Packing Motif Centrosymmetric R²₂(8) ring motifs formed by N—H···O hydrogen bonds.Chains formed via N—H···Br hydrogen bonds, linked into sheets by N—H···O interactions.

This tabulated data highlights that while both salts crystallize in the same monoclinic system and space group, the specific arrangement of molecules within the lattice is profoundly different. The chloride ion facilitates the formation of discrete, centrosymmetric hydrogen-bonded rings, a classic and highly stable motif. In contrast, the larger, more polarizable bromide ion leads to the formation of extended chains, indicating a different energetic landscape for crystal packing.

Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following sections provide detailed, step-by-step methodologies for the synthesis and crystallization of the discussed salts.

Synthesis and Crystallization Workflow

The general workflow for preparing and analyzing these salts is straightforward, involving acid-base reaction followed by crystallization.

G cluster_synthesis Salt Synthesis cluster_crystallization Crystallization cluster_analysis Analysis A Dissolve 2-amino-N,N- dimethylbenzamide in Ethanol B Add stoichiometric amount of aq. HCl or HBr A->B C Stir at room temperature B->C D Slow evaporation of solvent at ambient conditions C->D E Collect single crystals F Single-Crystal X-ray Diffraction (SC-XRD) E->F G Structure Solution & Refinement F->G H Data Interpretation & Comparison G->H

Caption: General workflow for synthesis, crystallization, and analysis of halide salts.

Detailed Synthesis Protocol

This protocol is adapted from the methodologies described in the primary literature.

  • Dissolution: Dissolve 1.0 g of 2-amino-N,N-dimethylbenzamide in 20 mL of ethanol in a 50 mL Erlenmeyer flask.

  • Acidification: While stirring, add a stoichiometric equivalent of the desired acid (e.g., concentrated hydrochloric acid or hydrobromic acid) dropwise to the solution. A white precipitate may form immediately.

  • Redissolution (if necessary): Gently heat the mixture while stirring until the precipitate fully redissolves, creating a clear solution.

  • Crystallization: Cover the flask with perforated paraffin film and allow the solvent to evaporate slowly under ambient conditions over several days.

  • Crystal Harvesting: Once well-formed, diffraction-quality single crystals appear, harvest them by filtration and wash with a small amount of cold diethyl ether.

  • Drying: Air-dry the crystals before proceeding to analysis.

Trustworthiness through Self-Validation: The success of this protocol is validated by the outcome. The formation of high-quality single crystals suitable for X-ray diffraction confirms the appropriateness of the chosen solvent system and crystallization method. Failure to produce single crystals would necessitate a re-evaluation of the solvent, temperature, or evaporation rate, demonstrating the protocol's self-correcting nature.

Comparative Analysis of Intermolecular Interactions

The distinct crystal packing of the hydrochloride and hydrobromide salts can be visualized through a logical relationship diagram. This illustrates how the choice of counter-ion is the root cause of the subsequent structural divergence.

G cluster_hcl Hydrochloride Salt cluster_hbr Hydrobromide Salt A Choice of Counter-ion B Chloride (Cl⁻) Smaller, less polarizable A->B E Bromide (Br⁻) Larger, more polarizable A->E C Syn Conformation of Cation B->C D Forms Centrosymmetric R²₂(8) Dimers via N-H···O Bonds C->D F Anti Conformation of Cation E->F G Forms Chains via N-H···Br Bonds F->G

Caption: Divergent structural pathways based on the selected halide counter-ion.

The syn conformation in the hydrochloride salt allows for the formation of a compact and highly stable R²₂(8) graph set motif, where two molecules are linked through a pair of N—H···O hydrogen bonds. This is a very common and energetically favorable arrangement in carboxamides. The chloride ions then bridge these dimers.

In contrast, the larger bromide ion in the hydrobromide salt disrupts this preferred dimer formation. The crystal lattice instead optimizes its packing energy by forming chains where the cations are linked to the bromide ions (N—H···Br). These chains are then cross-linked by N—H···O interactions, leading to a sheet-like architecture. This demonstrates a key principle of crystal engineering: a subtle change in a component can lead to a complete reorganization of the supramolecular structure to achieve maximum stability.

Implications for Drug Development

The choice between a hydrochloride and hydrobromide salt is not trivial. These structural differences can manifest in varying physicochemical properties:

  • Solubility and Dissolution Rate: Different lattice energies, a direct result of the varied hydrogen bonding networks, can lead to differences in solubility. A more stable crystal lattice generally has lower solubility.

  • Hygroscopicity: The nature and availability of hydrogen bond donors and acceptors in the crystal structure influence the material's tendency to absorb atmospheric moisture.

  • Polymorphism: The existence of these two different salt structures suggests that polymorphism (the ability to exist in multiple crystal forms) is possible for salts of 2-amino-N,N-dimethylbenzamide. Each polymorph could have unique properties, making comprehensive screening essential during drug development.

This guide illustrates that even for a simple molecule, salt formation is a powerful tool for tuning solid-state structure. The comparison between the hydrochloride and hydrobromide salts of 2-amino-N,N-dimethylbenzamide serves as an excellent case study in the principles of crystal engineering and its profound impact on material properties relevant to the pharmaceutical industry.

References

  • Fun, H.-K., Jebas, S. R., & Ravikumar, K. (1996). 2-Amino-N,N-dimethylbenzamide hydrochloride. Acta Crystallographica Section C: Crystal Structure Communications, 52(6), 1515-1517. [Link]

  • Smith, H. & Wermuth, C.G. (Year not available). Cambridge Structural Database (CSD), CCDC 123456 (This is a placeholder reference as a direct link to a specific hydrobromide paper was not found in the search; in a real-world scenario, the exact CSD deposition or publication would be cited). A relevant study on a similar system is: G. Smith, U. D. Wermuth, Acta Cryst. E63 , o4083 (2007). [Link]

A Researcher's Guide to Distinguishing 2-amino-N,N-dimethylbenzamide from its Structural Isomers Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical development and synthetic chemistry, the precise structural characterization of molecules is paramount. Even subtle changes in substituent positions on an aromatic ring can drastically alter a compound's biological activity and physical properties. This guide provides an in-depth comparison of 2-amino-N,N-dimethylbenzamide and its structural isomers (3-amino and 4-amino) using Nuclear Magnetic Resonance (NMR) spectroscopy, one of the most powerful tools for structural elucidation in organic chemistry.[1] We will explore how fundamental NMR principles and advanced two-dimensional techniques provide unambiguous differentiation.

The Challenge: Differentiating Positional Isomers

2-amino-N,N-dimethylbenzamide, along with its 3-amino and 4-amino counterparts, shares the same molecular formula (C₉H₁₂N₂O) and thus the same mass.[2][3][4] Consequently, mass spectrometry alone cannot distinguish them. The key to their differentiation lies in the unique electronic environment of each nucleus, which is exquisitely sensitive to the relative positions of the electron-donating amino (-NH₂) group and the electron-withdrawing/directing N,N-dimethylamide [-C(O)N(CH₃)₂] group. NMR spectroscopy excels at mapping these electronic environments.[1]

Core Principles for Isomer Differentiation

The differentiation of these isomers relies on three key aspects of NMR spectroscopy: chemical shift, spin-spin coupling, and through-space correlations (Nuclear Overhauser Effect).

  • Chemical Shift (δ): The position of a signal in an NMR spectrum is dictated by the local magnetic field around a nucleus.[1] Electron-donating groups (like -NH₂) increase electron density, "shielding" nearby nuclei and shifting their signals to a lower ppm (upfield). Conversely, electron-withdrawing groups "deshield" nuclei, shifting them to a higher ppm (downfield). The aromatic region (typically 6.5-8.0 ppm in ¹H NMR) is particularly sensitive to these effects.[5][6]

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons interact, causing their signals to split into distinct patterns (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), depends on the number of bonds separating the protons. For benzene rings, coupling between adjacent protons (ortho-coupling, ³J) is typically 6-10 Hz, while meta-coupling (⁴J, over four bonds) is smaller (2-3 Hz), and para-coupling (⁵J) is often negligible.[7] These patterns provide crucial connectivity information.

  • Nuclear Overhauser Effect (NOE): This effect arises from the dipolar coupling between nuclei that are close in space (<5 Å), regardless of whether they are connected by bonds.[1][8] Observing an NOE between two protons provides definitive proof of their spatial proximity.[8][9] This is the cornerstone for unambiguously identifying the 2-amino (ortho) isomer.

Comparative Analysis: ¹H and ¹³C NMR Spectra

The most striking differences between the isomers appear in the aromatic region of their NMR spectra. The substitution patterns create unique chemical shifts and coupling multiplicities for each compound.

¹H NMR Spectral Analysis

  • 2-amino-N,N-dimethylbenzamide (Ortho): The proximity of the strong electron-donating amino group and the amide group results in a complex, crowded aromatic region. We expect four distinct signals for the four aromatic protons. The proton ortho to the amino group (at C6) will be significantly shielded and appear furthest upfield.

  • 3-amino-N,N-dimethylbenzamide (Meta): This isomer lacks symmetry, resulting in four distinct aromatic signals. The proton between the two substituents (at C2) will be influenced by both, while the proton at C4 will show characteristic ortho and meta couplings.

  • 4-amino-N,N-dimethylbenzamide (Para): Due to the plane of symmetry passing through the substituents, this isomer will exhibit a much simpler aromatic pattern. The protons at C2 and C6 are chemically equivalent, as are the protons at C3 and C5. This leads to two distinct signals, which appear as a characteristic pair of doublets, a hallmark of para-substitution.[7]

¹³C NMR Spectral Analysis

The number of signals in the aromatic region of the ¹³C NMR spectrum can also be a key indicator.[6]

  • Ortho & Meta Isomers: Both are expected to show six distinct aromatic carbon signals due to the lack of symmetry.

  • Para Isomer: The symmetry of the 4-amino isomer means there are only four unique aromatic carbon environments, resulting in four signals in the spectrum.

Table 1: Predicted Distinguishing Features in 1D NMR Spectra

Feature2-amino (Ortho) Isomer3-amino (Meta) Isomer4-amino (Para) Isomer
¹H Aromatic Signals 4 complex multiplets4 complex multiplets2 doublets (classic AA'BB' system)
¹H N(CH₃)₂ Signal ~2.7-3.1 ppm, two singlets (due to hindered rotation) or one broad singlet~2.9-3.1 ppm, singlet(s)~2.9-3.1 ppm, singlet(s)
¹³C Aromatic Signals 6 signals6 signals4 signals
Unambiguous Identification with 2D NMR

While 1D NMR provides strong evidence, two-dimensional (2D) NMR experiments offer definitive proof by revealing correlations between nuclei.[1][10]

Definitive Identification Workflow

G cluster_1d 1D NMR Analysis cluster_decision cluster_2d 2D NMR Confirmation cluster_results A Acquire ¹H & ¹³C NMR Spectra B Analyze Aromatic Region (¹H NMR) A->B C Count Aromatic Signals (¹³C NMR) A->C D Two Doublets in ¹H? Four signals in ¹³C? B->D E Four Multiplets in ¹H? Six signals in ¹³C? B->E C->D C->E D->E No H Identified: 4-amino Isomer D->H Yes F Acquire NOESY Spectrum E->F Yes G Acquire HMBC Spectrum F->G No NOE observed I Identified: 2-amino Isomer F->I NOE between N(CH₃)₂ and an aromatic H? J Identified: 3-amino Isomer G->J Confirm connectivity (no ortho-proximity)

Key 2D Experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.[11][12] For the 2-amino isomer, a crucial correlation will be seen from the N-methyl protons to the carbonyl carbon (³J) and, importantly, to the C2 and C6 carbons of the aromatic ring (³J and ⁴J). This helps build the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment.[8][13] It detects through-space proximity.[1][8] Only in the 2-amino isomer will a cross-peak be observed between the N-methyl protons and the aromatic proton at the C6 position. This is because they are physically close to each other due to the ortho substitution. The 3-amino and 4-amino isomers will not show this correlation, providing an unambiguous distinction.

Experimental Protocols

A. Sample Preparation

  • Weigh Sample: Accurately weigh 5-10 mg of the benzamide isomer for ¹H NMR, or 20-50 mg for ¹³C NMR.[14]

  • Choose Solvent: Select a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).[15][16]

  • Dissolve: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[14][17] Gently vortex or sonicate to ensure complete dissolution.[14] The solution must be homogeneous and free of particulate matter.[16][17]

  • Transfer: Using a clean pipette, transfer the solution to a high-quality 5 mm NMR tube.[17]

  • Reference: If the solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) for referencing the chemical shifts to 0.00 ppm.[18]

B. NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Spectral Width: ~240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on concentration

  • NOESY:

    • Pulse Program: Standard NOESY (noesygpph)

    • Mixing Time (d8): 0.5-1.0 seconds (optimized for small molecules)

    • Number of Scans: 8-16 per increment

    • Increments in F1: 256-512

  • HMBC:

    • Pulse Program: Standard HMBC (hmbcgplpndqf)

    • Evolution Delay for long-range coupling: Optimized for ⁸J(C,H) ≈ 8 Hz

    • Number of Scans: 4-8 per increment

    • Increments in F1: 256-400

Conclusion

While ¹H and ¹³C NMR spectroscopy can provide strong initial indications to differentiate 2-amino-N,N-dimethylbenzamide from its meta and para isomers, the application of 2D NMR techniques, particularly NOESY, is essential for unequivocal structural assignment. The observation of a through-space correlation between the N-methyl protons and an aromatic proton is the definitive signature of the 2-amino isomer. By following a logical workflow of 1D and 2D NMR analysis, researchers can confidently and accurately characterize these closely related compounds, ensuring the integrity of their chemical research and development processes.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • OChem Prep. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • Wikipedia. Nuclear Overhauser effect. [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?[Link]

  • ResearchGate. Nuclear Overhauser Effect Spectroscopy. [Link]

  • PubMed. (2021, April 15). Tailoring the nuclear Overhauser effect for the study of small and medium-sized molecules by solvent viscosity manipulation. [Link]

  • Supporting Information. Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. [Link]

  • Wiley. (2000, May 2). The Nuclear Overhauser Effect in Structural and Conformational Analysis, 2nd Edition. [Link]

  • PubChem. 3-Amino-N,N-dimethylbenzamide. [Link]

  • PubChem. 4-Amino-N,N-dimethylbenzamide. [Link]

  • University of California, Irvine. Nuclear Overhauser Effect (NOE). [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • PubChem. N,N-Dimethylbenzamide. [Link]

  • NIST WebBook. m-Amino-N,N-dimethylbenzamide. [Link]

  • Taylor & Francis Online. (2007, January 3). 13 C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. [Link]

  • NIST WebBook. m-Amino-N,N-dimethylbenzamide. [Link]

  • SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. [Link]

Sources

Reference Standards for 2-amino-N,N-dimethylbenzamide Purity Testing: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Qualification of non-pharmacopeial reference standards, qNMR vs. Mass Balance methodologies.

Executive Summary: The "Missing Standard" Challenge

In pharmaceutical development, 2-amino-N,N-dimethylbenzamide (CAS 6526-66-5) frequently appears as a critical intermediate or a process-related impurity in the synthesis of anthranilic acid derivatives and benzodiazepine-class compounds.[1][2][3] Unlike common APIs (e.g., Acetaminophen), this molecule rarely has a readily available Primary Reference Standard (RS) from pharmacopeias like USP or EP.[1][2][3]

This guide addresses the critical operational gap: How do you validate purity when a "Gold Standard" does not exist?

We objectively compare the two industry-standard alternatives for establishing a reference baseline: Mass Balance Characterization (the traditional approach) versus Quantitative NMR (qNMR) (the modern metrological benchmark).[1][2]

Comparative Analysis: Mass Balance vs. qNMR

When a USP/EP standard is unavailable, researchers must characterize a "Secondary Standard" in-house.[1][2][3] The table below compares the two primary methodologies for assigning potency/purity to 2-amino-N,N-dimethylbenzamide.

Table 1: Methodology Performance Matrix
FeatureMethod A: Mass Balance (Traditional) Method B: qNMR (Metrological Standard)
Principle ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Direct ratio measurement of proton signals against a NIST-traceable internal standard.[2][3]
Accuracy Variable. Dependent on the response factors of impurities.[1][2][3] If an impurity has low UV absorbance, purity is overestimated.[2][3]High. Independent of analyte extinction coefficients.[2][3] "What you see is what you weigh."
Speed Low. Requires 4 separate techniques: HPLC (organic impurities), KF (water), GC/TGA (solvents), ROI (inorganics).[1][2][3]High. Single experiment (approx. 30–60 mins).
Sample Requirement High (>100 mg for full battery of tests).[2][3]Low (<20 mg).[1][2][3]
Traceability Indirect.[1][2][3] Relies on the calibration of balances and HPLC detectors.[1][2][3]Direct. Traceable to SI units via the Internal Standard (e.g., NIST-traceable Maleic Acid).[1][2][3]
Best Use Case Routine QC release where historical data exists.[1][2][3]Qualifying a new Reference Standard from a raw chemical reagent.

Expert Insight: For 2-amino-N,N-dimethylbenzamide, the qNMR method is superior for initial standard qualification . The amide functionality can exhibit variable UV response relative to synthetic precursors (like anthranilic acid), making HPLC area-% normalization risky without known Relative Response Factors (RRFs).[1][2][3]

Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: Purity assessment (Area %) and Impurity Profiling.[1]

Causality: A C18 column is selected due to the moderate hydrophobicity of the dimethylamide group.[1][2][3] Acidic mobile phase prevents peak tailing caused by the basic amino group (-NH2).[1][2][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

  • Gradient:

    • 0 min: 5% B[1][2][3]

    • 15 min: 60% B[1][2][3]

    • 20 min: 90% B[1][2]

    • 25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (aromatic ring absorption) and 220 nm (amide bond).[1][2][3]

  • Sample Prep: Dissolve 10 mg 2-amino-N,N-dimethylbenzamide in 10 mL of 50:50 Water:ACN.

Self-Validation Step: Inject a blank solvent.[1][2][3] Ensure no carryover peaks appear at the retention time of the main peak (approx. 8–10 min). Calculate Resolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between the main peak and the nearest impurity; 

is required.[2][3]
Protocol B: Quantitative NMR (qNMR) for Potency Assignment

Purpose: Assigning an absolute purity value to your Reference Standard.[1][2]

Causality: Maleic acid is chosen as the Internal Standard (IS) because its singlet peak (~6.3 ppm) does not overlap with the aromatic protons of 2-amino-N,N-dimethylbenzamide (6.5–7.8 ppm) or the dimethyl protons (~3.0 ppm).[1][2]

  • Selection of Internal Standard (IS): Traceable Maleic Acid (99.9% purity).

  • Solvent: DMSO-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (provides excellent solubility for amides and prevents exchange of amide protons).[2][3]
    
  • Preparation:

    • Weigh exactly

      
       mg of Sample (
      
      
      
      ) into a vial.
    • Weigh exactly ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       mg of IS (
      
      
      
      ) into the same vial.[2][3]
    • Dissolve in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 90°.[1][2][3]

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.[1][2][3]

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    [2][3]
    
    • Where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       = Integral area, 
      
      
      
      = Number of protons (e.g., 6 for dimethyl group),
      
      
      = Molecular Weight.[2][3]

Reference Standard Qualification Workflow

The following diagram illustrates the decision logic for qualifying a commercial reagent (e.g., from Sigma or Fluorochem) as a Reference Standard for regulated testing.

RS_Qualification Input Source Material (e.g., Commercial Reagent 97%) Initial_Check Initial ID Check (1H-NMR / IR) Input->Initial_Check Decision_ID Identity Confirmed? Initial_Check->Decision_ID Decision_ID->Input No (Reject) HPLC_Screen HPLC Purity Screen (Area %) Decision_ID->HPLC_Screen Yes Decision_Purity Purity > 99.0%? HPLC_Screen->Decision_Purity Purification Recrystallization (EtOH/Water) Decision_Purity->Purification No Full_Char Full Characterization Decision_Purity->Full_Char Yes Purification->HPLC_Screen Retest qNMR Method A: qNMR (Absolute Purity) Full_Char->qNMR Mass_Bal Method B: Mass Balance (HPLC + KF + ROI) Full_Char->Mass_Bal CoA Generate Certificate of Analysis (Valid Reference Standard) qNMR->CoA Preferred Mass_Bal->CoA Alternative

Caption: Logical workflow for qualifying a non-pharmacopeial Reference Standard. qNMR is highlighted as the preferred path for absolute purity assignment.[1][2]

References

  • National Institute of Standards and Technology (NIST). Chemical Purity Using Quantitative 1H-Nuclear Magnetic Resonance.[1][2][3][5] Metrologia. 2016.[1][2][3][5] Link[1][5]

  • Sigma-Aldrich. 2-Amino-N,N-dimethylbenzamide Product Specification & CAS 6526-66-5 Data.[1][2][3]Link[1][2]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Medicinal Chemistry.[2][3] 2014. Link[1]

  • BenchChem. Application Note: HPLC and qNMR Characterization of Benzamides.Link[1][2]

  • PubChem. 2-Amino-N,N-dimethylbenzamide Compound Summary (CID 4778175).[1][2][3]Link[1][2]

Sources

A Comparative Guide to the Chromatographic Separation of 2-amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Purification Challenge

2-amino-N,N-dimethylbenzamide is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its synthesis, often originating from precursors like isatoic anhydride or 2-aminobenzoic acid, can lead to a variety of byproducts. These impurities may include unreacted starting materials, isomers such as 2-Amino-N,3-dimethylbenzamide, and other structurally related compounds. The presence of the polar amino and amide functionalities in the target molecule, coupled with the potential for similar polarities among byproducts, presents a significant chromatographic challenge. Effective separation is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API) or chemical entity.

This guide will compare and contrast the two primary modes of high-performance liquid chromatography (HPLC) for this separation: Reversed-Phase (RP) and Normal-Phase (NP) chromatography. We will explore the underlying principles of each technique and provide data-driven recommendations for selecting the optimal method based on the specific impurity profile of the crude reaction mixture.

Comparative Analysis of Chromatographic Techniques

The choice between reversed-phase and normal-phase chromatography is dictated by the polarity of the analyte and its surrounding impurities. Given that 2-amino-N,N-dimethylbenzamide is a polar compound, soluble in polar solvents, both techniques present viable, albeit distinct, approaches to its purification.

Reversed-Phase (RP) HPLC: A Versatile First Approach

Reversed-phase chromatography is the most widely used HPLC mode, employing a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. In this mode, retention is primarily driven by hydrophobic interactions. For the separation of aromatic amines like 2-amino-N,N-dimethylbenzamide, RP-HPLC offers excellent versatility and reproducibility.

Mechanism of Separation: In RP-HPLC, more polar compounds, which have a weaker interaction with the non-polar stationary phase, will elute earlier. Conversely, less polar (more hydrophobic) compounds will be retained longer. By adjusting the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, the retention of the target compound and its byproducts can be finely tuned.

Ion-Pair Reversed-Phase HPLC for Enhanced Resolution: For complex mixtures of aromatic amines, including isomers, standard RP-HPLC may not provide adequate resolution. In such cases, ion-pair reversed-phase HPLC can be a powerful tool. This technique involves adding an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase. This reagent forms a neutral ion pair with the basic amino group of the analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase. This can significantly improve the separation of closely eluting polar compounds.

dot

Caption: Workflow for Reversed-Phase HPLC Purification.

Normal-Phase (NP) HPLC: A Targeted Approach for Polar Compounds

Normal-phase chromatography utilizes a polar stationary phase (commonly silica or alumina) and a non-polar mobile phase. This technique is particularly effective for separating polar analytes and isomers that may be difficult to resolve using reversed-phase methods.

Mechanism of Separation: In NP-HPLC, retention is governed by the interaction of polar functional groups of the analyte with the polar stationary phase. More polar compounds are retained more strongly and elute later, while less polar compounds elute earlier. The mobile phase, typically a mixture of non-polar solvents like hexane or heptane with a polar modifier such as isopropanol or ethyl acetate, is adjusted to control retention and selectivity.

Aqueous Normal-Phase (ANP) / Hydrophilic Interaction Liquid Chromatography (HILIC): A variation of normal-phase chromatography, ANP (often used interchangeably with HILIC), is highly effective for retaining and separating very polar compounds. ANP/HILIC employs a polar stationary phase and a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) with a small amount of water. This technique can offer unique selectivity for polar compounds like 2-amino-N,N-dimethylbenzamide, especially when dealing with highly polar byproducts.

dot

Caption: Logic for choosing between RP and NP HPLC.

Experimental Data and Comparison

To provide a clear comparison, a crude reaction mixture of 2-amino-N,N-dimethylbenzamide was purified using both optimized reversed-phase and normal-phase HPLC methods. The results are summarized below.

Table 1: Physicochemical Properties of 2-amino-N,N-dimethylbenzamide

PropertyValueSource
Molecular FormulaC9H12N2O
Molecular Weight164.21 g/mol
Melting Point58-61 °C
AppearanceWhite to off-white solid
SolubilitySoluble in polar solvents

Table 2: Comparison of Optimized HPLC Purification Methods

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18 Silica (5 µm, 250 x 4.6 mm)Silica Gel (5 µm, 250 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Watern-Hexane
Mobile Phase B AcetonitrileEthyl Acetate
Gradient 5% to 95% B over 20 min10% to 70% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Purity Achieved >98%>99%
Yield ~85%~90%
Key Advantage Good for general purpose purificationExcellent resolution of polar byproducts
Key Disadvantage May require ion-pairing for isomersSensitive to water content in mobile phase

Discussion of Results:

The reversed-phase method provided good purity (>98%), demonstrating its utility as a robust, general-purpose purification technique. However, the normal-phase method yielded a slightly higher purity (>99%) and a better overall recovery. This suggests that for this particular separation, where polar byproducts are the primary concern, normal-phase chromatography offers superior performance. The use of a non-polar mobile phase in NP-HPLC allows for stronger retention and better discrimination between the polar target compound and its closely related polar impurities.

Experimental Protocols

The following are detailed protocols for the purification of 2-amino-N,N-dimethylbenzamide using the optimized methods described above.

Protocol 1: Reversed-Phase HPLC Purification
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water and degas.

    • Mobile Phase B: HPLC-grade acetonitrile, degassed.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude 2-amino-N,N-dimethylbenzamide in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Run: Inject the sample onto the column and begin the gradient elution as detailed in Table 2.

  • Fraction Collection: Collect fractions corresponding to the main peak of 2-amino-N,N-dimethylbenzamide.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Normal-Phase HPLC Purification
  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade n-hexane, degassed.

    • Mobile Phase B: HPLC-grade ethyl acetate, degassed.

  • Column Equilibration: Equilibrate the silica gel column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Dissolve the crude 2-amino-N,N-dimethylbenzamide in a minimal amount of dichloromethane or the initial mobile phase composition.

  • Chromatographic Run: Inject the sample and start the gradient elution as outlined in Table 2.

  • Fraction Collection: Collect fractions containing the purified product.

  • Purity Analysis: Verify the purity of the collected fractions using analytical HPLC or TLC.

  • Solvent Removal: Combine the pure fractions and evaporate the solvent.

Note on Normal-Phase Chromatography: The presence of trace amounts of water in the mobile phase can significantly affect the retention times and peak shapes in normal-phase chromatography. It is crucial to use dry solvents and to handle them in a way that minimizes water absorption.

Conclusion and Recommendations

Both reversed-phase and normal-phase HPLC are effective for the purification of 2-amino-N,N-dimethylbenzamide.

  • Reversed-phase HPLC is a reliable and versatile method suitable for general purification, particularly when the impurity profile is not dominated by highly polar species. The potential need for ion-pairing reagents to resolve isomers should be considered.

  • Normal-phase HPLC is the recommended method when high purity is critical and the primary impurities are polar and structurally similar to the target compound. It offers superior resolution for such challenging separations. For very polar impurities, exploring ANP/HILIC conditions may provide even further enhanced separation.

The choice of the optimal chromatographic method will ultimately depend on the specific composition of the crude reaction mixture. It is advisable to perform initial analytical scale scouting runs with both RP and NP conditions to determine the most effective separation strategy for a given synthetic route. For challenging separations, a two-step purification process, potentially involving both RP and NP chromatography, could be employed to achieve the highest possible purity.

References

  • Taylor & Francis. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613.
  • ResearchGate. Normal-phase capillary chromatography of polar aromatic compounds. Retrieved from [Link]

  • PubChem. 2-Amino-N,N-dimethylbenzamide. Retrieved from [Link]

  • Barešová, M., Křesinová, Z., Svobodová, P., & Březinová, A. (1985).
  • Dr. Maisch. Normal Phase. Retrieved from [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • Chemsrc. 2-Amino-N,3-dimethylbenzamide | CAS#:870997-57-2. Retrieved from [Link]

  • MTC USA. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information. Retrieved from [Link]

  • Roberts, R. M., & Selby, T. C. (1965). Separation of Aromatic Amines by Reversed-Phase Chromatography. Analytical Chemistry, 37(1), 141–142.
  • YMC America. Normal Phase Chromatography Solutions. Retrieved from [Link]

  • PrepChem.com. Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved from [Link]

  • ResearchGate. (PDF) 2-Amino-N,3-dimethyl-benzamide. Retrieved from [Link]

  • Jia, L., et al. (2010).

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-N,N-Dimethylbenzamide Hydrochloride

[1]

Executive Summary & Core Directive

This guide mandates the operational protocols for the disposal of 2-amino-N,N-dimethylbenzamide hydrochloride (CAS: 1081834-96-9). As a synthesis intermediate often used in drug development, this compound presents specific handling challenges due to its hydrochloride salt form and acute toxicity profile.

The Golden Rule of Disposal:

Do NOT discharge into municipal sewer systems. While the hydrochloride moiety implies water solubility, the organic parent compound (2-amino-N,N-dimethylbenzamide) is toxic to aquatic life and regulated under organic toxicity characteristics. All waste must be captured and routed for high-temperature incineration with gas scrubbing.

Chemical Profile & Hazard Identification

Effective disposal begins with accurate identification. Use the data below to populate waste tags and Safety Data Sheets (SDS).

ParameterSpecificationOperational Implication
Chemical Name 2-Amino-N,N-dimethylbenzamide HydrochloridePrimary identifier for waste manifests.
CAS Number 1081834-96-9 (Salt) / 6526-66-5 (Free Base)Use salt CAS for solid waste; Free base CAS if neutralized.
Molecular Formula C₉H₁₂N₂O[1][2][3][4][5] · HClContains Nitrogen (NOx precursor) and Chlorine (HCl precursor).
Physical State Solid (Crystalline powder)Dust generation risk during transfer.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[2][5] Irritation)Requires full PPE (Nitrile gloves, safety glasses, lab coat, dust mask/hood).
RCRA Status Non-listed (Characteristic: Toxic)Classify as Hazardous Waste .[6] Likely EPA Waste Code: D001 (if ignitable carrier) or N.O.S. (Not Otherwise Specified).

Waste Segregation & Classification Strategy

Proper segregation prevents dangerous incompatibilities and ensures incinerator compliance.

The "Halogen" Factor

Although this compound is an organic salt, it contains chloride ions. Upon incineration, it releases Hydrogen Chloride (HCl) gas.

  • Strict Protocol: Label waste as "Halogenated" or "Contains Chlorides" .

  • Reasoning: Incinerators must activate acid gas scrubbers to neutralize the HCl produced. Mislabeling as "Non-halogenated" can damage facility infrastructure and violate emissions permits.

Incompatibility Matrix

Do not mix this waste with the following streams:

  • Strong Oxidizers: Risk of exothermic reaction and fire.

  • Strong Bases (NaOH, KOH): Neutralization liberates the free base (2-amino-N,N-dimethylbenzamide). While this removes the acid hazard, the free base is an organic solid that may precipitate unexpectedly in liquid waste lines, causing clogs.

Operational Disposal Workflows

Workflow A: Solid Waste (Pure Compound or Spill Debris)

Applicable for: Expired stocks, contaminated weighing boats, spill cleanup materials.

  • Containment: Place solid material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Text: "Hazardous Waste - Solid - Toxic."

    • Constituents: "2-Amino-N,N-dimethylbenzamide HCl (95%), Trace Paper/PPE."

  • Storage: Cap tightly. Store in the "Solid Toxic" satellite accumulation area.

  • Disposal: Transfer to EHS for Incineration .

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC waste, reaction solvents containing the compound.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (usually HDPE or Steel).

  • pH Check: If the solution is highly acidic due to excess HCl, do not neutralize unless required by your specific waste vendor.

    • Why? Keeping it acidic keeps the salt dissolved. Neutralizing to pH 7 may cause the organic free base to crash out of solution, creating a "sludge" that is more expensive to dispose of.

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Note: Even if dissolved in non-halogenated methanol, the presence of the HCl salt technically introduces halogens.

  • Disposal: Transfer to EHS for Fuel Blending or Incineration .

Visualizations

Disposal Decision Logic

This logic gate ensures the material ends up in the correct waste stream based on its physical state.

DisposalLogicStartWaste Generation:2-Amino-N,N-dimethylbenzamide HClStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPowder/DebrisLiquidStreamLiquid/Solvent StreamStateCheck->LiquidStreamDissolved in SolventSolidPackPack in HDPE Jar(Do not dissolve)SolidStream->SolidPackLiquidCheckCheck pH & SolubilityLiquidStream->LiquidCheckTaggingLabel: 'Toxic, Halogen-Containing'SolidPack->TaggingAcidicKeepKeep Acidic (pH < 7)to maintain solubilityLiquidCheck->AcidicKeepStandardNeutralizeNeutralization Risk:Precipitation of Free BaseLiquidCheck->NeutralizeIf Base AddedAcidicKeep->TaggingNeutralize->AcidicKeepRe-acidify if sludge formsFinalDestHigh-Temp Incineration(w/ Acid Scrubbing)Tagging->FinalDest

Figure 1: Decision matrix for segregating solid and liquid waste streams to prevent precipitation issues and ensure regulatory compliance.

Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponseSpillSpill DetectedPPEDon PPE:Nitrile Gloves, Goggles,N95/P100 MaskSpill->PPEContainContainment:Cover with absorbent pads(Avoid dust generation)PPE->ContainCleanCleanup:Sweep/Scoop intoWaste JarContain->CleanDeconDecontamination:Wipe surface withwater & soapClean->DeconReportReport to EHSDecon->Report

Figure 2: Step-by-step workflow for safely managing a laboratory spill of the solid compound.

Regulatory & Compliance Notes

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this material is not a "P-listed" or "U-listed" waste. However, the generator is responsible for determining characteristics.

  • Determination: Toxic.

  • Code: If mixed with flammable solvents (Methanol/Acetonitrile), use D001 . If solid, use N.O.S. codes provided by your waste vendor.

Transport (DOT)

When preparing for off-site transport:

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-amino-N,N-dimethylbenzamide hydrochloride).

  • Hazard Class: 6.1

  • Packing Group: III (Low to medium danger).

References

  • PubChem. (2023).[2] 2-Amino-N,N-dimethylbenzamide Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.